SW43
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H45N3O4 |
|---|---|
分子量 |
475.7 g/mol |
IUPAC 名称 |
[(1S,5R)-9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C27H45N3O4/c1-32-23-14-15-26(33-2)25(20-23)29-27(31)34-24-18-21-12-11-13-22(19-24)30(21)17-10-8-6-4-3-5-7-9-16-28/h14-15,20-22,24H,3-13,16-19,28H2,1-2H3,(H,29,31)/t21-,22+,24? |
InChI 键 |
CJQNACPQMWELAS-RIKCKFAHSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Sigma-2 Receptor Ligand SW43: A Novel Strategy in Cancer Therapeutics
An In-depth Technical Guide on the Mechanism of Action of SW43 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel and potent sigma-2 (σ2) receptor ligand that has demonstrated significant promise as an anti-cancer agent, particularly in pancreatic cancer models. This technical guide delineates the current understanding of the mechanism of action of this compound in cancer cells, focusing on its role in inducing apoptotic cell death. This compound exhibits high binding affinity for σ2 receptors, which are notably overexpressed in a variety of proliferating cancer cells, presenting a selective therapeutic window. Its mechanism is primarily centered on the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to the activation of downstream apoptotic pathways. This document provides a comprehensive overview of the preclinical data, including quantitative analyses of its efficacy, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate a deeper understanding for research and development professionals.
Introduction
The sigma-2 (σ2) receptor is increasingly recognized as a viable target for cancer therapy due to its overexpression in numerous tumor types compared to healthy tissues.[1][2] Ligands that bind to the σ2 receptor can induce apoptosis in malignant cells, making them attractive candidates for novel drug development. This compound, a derivative of N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N-(2-methoxy-5-methylphenyl) carbamate (B1207046) hydrochloride (SV119), has emerged as a particularly promising σ2 ligand.[3] Preclinical studies have shown that this compound is more cytotoxic than its predecessor, SV119, and exhibits synergistic anti-tumor effects when used in combination with standard chemotherapeutic agents like gemcitabine (B846).[1][2][4] This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its cytotoxic effects on cancer cells.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative perspective on its binding affinity and cytotoxic effects.
Table 1: Sigma-2 Receptor Binding Affinities
| Compound | IC50 (nM) |
| Siramesine | 1.9 ± 0.1 |
| SV119 | 7.8 ± 1.7 |
| This compound | 18 ± 2.1 |
| Pentazocine | 1381 ± 33 |
| Data represents the concentration of the ligand required to inhibit 50% of [125I]-ISO-2 binding to σ2 receptors in Panc02 tumor membrane homogenates.[5] |
Table 2: In Vitro Cytotoxicity in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| Panc02 | This compound | ~20 |
| MiaPaCa-2 | This compound | ~25 |
| BxPC3 | This compound | ~30 |
| IC50 values were determined after 18 hours of treatment using the CellTiter-Glo Luminescent Cell Viability Assay.[5] |
Table 3: Induction of Apoptosis and Caspase-3 Activity
| Treatment | Apoptosis (% of cells) | Caspase-3 Activity (Fold Change) |
| Vehicle (DMSO) | Baseline | 1.0 |
| This compound | Increased | > SV119 |
| Gemcitabine | Increased | - |
| This compound + Gemcitabine | Further Increased | - |
| Apoptosis was measured by Annexin-V binding using flow cytometry. Caspase-3 activity was measured using a specific assay.[1] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound involves the induction of apoptosis through a pathway heavily reliant on oxidative stress.[1][3] Unlike some other apoptotic inducers, the cell death initiated by this compound is not entirely dependent on caspase activation, suggesting the involvement of multiple redundant or alternative cell death pathways.[1]
Induction of Reactive Oxygen Species (ROS)
A key event following the treatment of cancer cells with this compound is a significant increase in the intracellular levels of reactive oxygen species (ROS).[1] This oxidative stress is a critical trigger for the subsequent apoptotic cascade. The generation of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately pushing the cell towards apoptosis. Interestingly, the apoptotic effects of this compound can be partially mitigated by treatment with antioxidants like alpha-tocopherol, underscoring the central role of ROS in its mechanism.[1]
Caspase-3 Activation
This compound treatment leads to an increase in caspase-3 activity, a key executioner caspase in the apoptotic pathway.[1] However, studies have shown that while caspase-3 is activated, its inhibition does not completely prevent this compound-induced cell death.[1] This suggests that this compound can trigger cell death through both caspase-dependent and caspase-independent mechanisms.
Lysosomal Membrane Permeabilization
There is evidence to suggest that σ2 receptor ligands, in general, can induce cytotoxicity through lysosomal membrane permeabilization (LMP).[3][5] This leads to the release of cathepsins and other lysosomal hydrolases into the cytoplasm, which can in turn activate apoptotic pathways. While not definitively proven specifically for this compound in the provided literature, it is a likely contributing mechanism given its classification as a σ2 ligand.
Synergistic Effects with Gemcitabine
In pancreatic cancer models, this compound has demonstrated a synergistic effect with the standard-of-care chemotherapeutic agent, gemcitabine.[1][2][4] Pre-treatment with gemcitabine followed by this compound resulted in a significant increase in apoptosis compared to either agent alone.[1] This suggests that this compound may sensitize cancer cells to the cytotoxic effects of gemcitabine, potentially by priming the apoptotic machinery or by overcoming mechanisms of chemoresistance.
Diagram 1: Proposed Signaling Pathway of this compound in Cancer Cells
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of SW43: A Novel Sigma-2 Receptor Ligand for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SW43 is a novel and selective synthetic ligand for the sigma-2 (σ2) receptor, a protein overexpressed in a variety of proliferating cancer cells, including pancreatic and breast cancer. As an agonist of the σ2 receptor, this compound has demonstrated potent cytotoxic effects in preclinical studies by inducing a unique, caspase-independent apoptotic pathway. This pathway is initiated by lysosomal membrane permeabilization and driven by oxidative stress, making this compound a promising candidate for the development of targeted anti-cancer therapies, particularly for tumors resistant to conventional chemotherapeutic agents. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and quantitative data.
Introduction
The sigma-2 (σ2) receptor has emerged as a compelling target for cancer therapy due to its significantly higher expression in proliferating tumor cells compared to quiescent, healthy cells. Ligands that bind to the σ2 receptor can modulate cellular processes to induce cell death, offering a targeted approach to cancer treatment. This compound, chemically known as (2,5-Dimethoxy-phenyl)-carbamic acid 9-(10-amino-decyl)-9-aza-bicyclo[3.3.1]non-3-yl ester, is a high-affinity, selective σ2 receptor agonist that has shown significant promise in preclinical cancer models. This guide details the scientific foundation of this compound, from its chemical synthesis to its biological activity and mechanism of action.
Discovery and Rationale
This compound was developed as part of a broader effort to synthesize and characterize derivatives of N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N-(2-methoxy-5-methylphenyl) carbamate (B1207046) hydrochloride (SV119), another sigma-2 receptor ligand. The goal was to create novel compounds with high affinity and selectivity for the σ2 receptor to serve as potential cancer therapeutics. The rationale behind targeting the σ2 receptor lies in its overexpression in various tumor types and its role in cell proliferation and death. Agonists of the σ2 receptor have been shown to induce apoptosis, suggesting a direct therapeutic benefit.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: endo-9-azabicyclo[3.3.1]nonan-3-ol and 2,5-dimethoxyphenyl isocyanate. These intermediates are then coupled, followed by further modification to yield the final compound. While a detailed, step-by-step protocol for this compound is not publicly available, the following synthesis can be inferred from the preparation of analogous compounds.
Synthesis of Intermediates
3.1.1. Preparation of endo-9-Azabicyclo[3.3.1]nonan-3-ol
This intermediate can be synthesized from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.
-
Step 1: Reduction of the Ketone. 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is reduced using a reducing agent such as sodium borohydride (B1222165) in methanol. This reaction is typically performed at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. The reduction yields endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
-
Step 2: Deprotection. The benzyl (B1604629) protecting group is removed via hydrogenation. This is commonly achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction results in the formation of endo-9-azabicyclo[3.3.1]nonan-3-ol.
3.1.2. Preparation of 2,5-Dimethoxyphenyl Isocyanate
This intermediate can be prepared from 2,5-dimethoxyaniline (B66101).
-
Step 1: Phosgenation. 2,5-dimethoxyaniline is reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, in an inert solvent like dichloromethane. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The reaction yields 2,5-dimethoxyphenyl isocyanate.
Final Synthesis of this compound
-
Step 1: Carbamate Formation. The endo-9-azabicyclo[3.3.1]nonan-3-ol intermediate is reacted with 2,5-dimethoxyphenyl isocyanate in a suitable solvent to form the carbamate linkage.
-
Step 2: Alkylation. The secondary amine in the bicyclic ring system is then alkylated with a 10-aminodecyl chain that is appropriately protected.
-
Step 3: Deprotection. The final step involves the removal of the protecting group from the terminal amine of the decyl chain to yield this compound.
Biological Activity and Quantitative Data
This compound exhibits high affinity and selectivity for the sigma-2 receptor and demonstrates potent cytotoxicity against various cancer cell lines.
Table 1: Binding Affinity and Cytotoxicity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Ki (σ₂R) | ~13 nM | - | [1] |
| Ki (σ₁R) | >1 µM | - | [1] |
| IC₅₀ | 1-5 µM | Pancreatic and breast cancer | [1] |
Mechanism of Action: A Novel Apoptotic Pathway
This compound induces cell death in cancer cells through a unique signaling pathway that is initiated by its binding to the sigma-2 receptor. This pathway is characterized by its reliance on oxidative stress and lysosomal membrane permeabilization, and it is largely independent of caspase activation.
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Key Events in the Pathway
-
Sigma-2 Receptor Binding: this compound acts as an agonist, binding with high affinity to the sigma-2 receptor, which has been identified as the transmembrane protein TMEM97.
-
Induction of Oxidative Stress: This binding event leads to an increase in intracellular reactive oxygen species (ROS).[2]
-
Lysosomal Membrane Permeabilization (LMP): The elevated ROS levels cause destabilization and permeabilization of the lysosomal membrane.
-
Release of Cathepsins: LMP results in the release of lysosomal proteases, such as cathepsins, into the cytosol.
-
Mitochondrial Disruption: Both the released cathepsins and the increased ROS contribute to mitochondrial dysfunction.
-
Caspase-Independent Apoptosis: The culmination of these events is the initiation of a form of programmed cell death that does not rely on the traditional caspase cascade. This is a significant finding, as it suggests this compound could be effective in cancers that have developed resistance to therapies that induce caspase-dependent apoptosis.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound, based on standard methodologies in the field.
Radioligand Binding Assay for Ki Determination
This protocol is to determine the binding affinity (Ki) of this compound for the sigma-2 receptor.
Caption: Workflow for determining the Ki of this compound.
-
Membrane Preparation: Homogenize cells or tissues expressing the sigma-2 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]DTG), and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known sigma-2 ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the this compound concentration to generate a competition curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Cell Viability Assay for IC₅₀ Determination
This protocol is to determine the concentration of this compound that inhibits 50% of cell viability (IC₅₀).
Caption: Workflow for determining the IC₅₀ of this compound.
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at a predetermined density and allow the cells to attach overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent like CellTiter-Glo® to each well.
-
Signal Measurement: If using MTT, incubate for a few hours to allow for formazan (B1609692) crystal formation, then solubilize the crystals and measure the absorbance. If using a luminescent reagent, measure the luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the absorbance or luminescence values to the vehicle control to determine the percentage of cell viability at each concentration of this compound. Plot the percent viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion and Future Directions
This compound is a potent and selective sigma-2 receptor agonist with a novel mechanism of action that induces caspase-independent apoptosis in cancer cells. Its ability to trigger cell death through oxidative stress and lysosomal membrane permeabilization makes it a promising therapeutic candidate, particularly for cancers that are resistant to conventional therapies. Further research is warranted to fully elucidate the downstream effectors of the this compound-induced signaling pathway and to evaluate its efficacy and safety in more advanced preclinical and clinical settings. The development of this compound and similar compounds represents a significant step forward in the pursuit of targeted cancer therapies.
References
SW43 Ligand: A Technical Guide to its Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW43 is a synthetic small molecule that acts as a selective ligand for the sigma-2 (σ2) receptor. This receptor is overexpressed in a variety of proliferating cancer cells, including pancreatic, breast, lung, and ovarian cancers, making it an attractive target for cancer therapeutics. This compound has demonstrated significant anti-tumor activity in preclinical models, both as a standalone agent and in combination with standard chemotherapies. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action.
Pharmacology
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis in sigma-2 receptor-expressing tumor cells.[1][2] The proposed signaling cascade is initiated by the binding of this compound to the sigma-2 receptor, which is located on the endoplasmic reticulum and plasma membrane. This binding event triggers a cascade of intracellular events, including the generation of reactive oxygen species (ROS).[3] The increase in intracellular ROS levels is believed to be a key mediator of this compound-induced apoptosis. This is supported by evidence that antioxidants can partially rescue cells from this compound-mediated cell death.
The downstream signaling from ROS generation appears to involve the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[2] However, some studies on sigma-2 ligands suggest the involvement of a novel, caspase-independent apoptotic pathway, indicating that the precise mechanism of action may be complex and potentially cell-type dependent.[4] Further research is needed to fully elucidate the specific downstream effectors of this compound in various cancer types.
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Pharmacodynamics
This compound has demonstrated potent cytotoxic and pro-apoptotic effects in a range of pancreatic cancer cell lines. Its efficacy is comparable to, and in some cases greater than, other known sigma-2 receptor ligands.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
| AsPC1 | 35 |
| BxPC3 | 56 |
| Cfpac | 21 |
| MiaPaCa-2 | 48 |
| Panc1 | 42 |
| Panc02 (murine) | 28 |
Data summarized from Hornick et al., 2010.
Table 2: Binding Affinity of this compound for Sigma-2 Receptors
| Ligand | IC50 (nM) for [¹²⁵I]-ISO-2 displacement |
| This compound | 18 ± 2.1 |
| SV119 | 7.8 ± 1.7 |
| Siramesine (SRM) | 1.9 ± 0.1 |
| (+)-Pentazocine (sigma-1 ligand) | 1381 ± 33 |
Data summarized from Hornick et al., 2010.
In Vivo Efficacy
In a preclinical murine model of pancreatic cancer (Panc02 cells in C57BL/6 mice), this compound demonstrated significant anti-tumor activity. Daily intraperitoneal injections of this compound (1.1 mg) for two weeks resulted in a reduction in tumor volume comparable to that of the standard chemotherapeutic agent, gemcitabine (B846).[1] Notably, the combination of this compound and gemcitabine resulted in the stabilization of tumor volume, suggesting a synergistic or additive effect.[1]
Toxicology Profile
Preclinical studies in C57BL/6 mice have indicated that this compound has minimal toxicity at therapeutic doses.[1] Daily administration of this compound for two weeks was well-tolerated, with no significant adverse effects observed. A detailed review of blood cytology, serum chemistries, and organ histology was performed.
Table 3: Summary of Toxicology Findings in C57BL/6 Mice
| Parameter | Observation |
| General Health | No significant changes in body weight or overt signs of toxicity. |
| Blood Cytology | No significant alterations in complete blood counts. |
| Serum Chemistries | No significant changes in markers of liver and kidney function. |
| Organ Histology | No evidence of treatment-related pathology in major organs. |
Note: Specific quantitative data from the supplementary files of the primary publication were not publicly accessible and therefore are summarized qualitatively.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound. For detailed, step-by-step instructions, it is recommended to consult the original publications.
Competitive Binding Assay
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
SW43: A Sigma-2 Receptor Ligand for Apoptosis Induction in Pancreatic Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
The novel sigma-2 receptor ligand, SW43, has emerged as a promising agent in the targeted treatment of pancreatic cancer. Its ability to induce apoptosis and work in concert with standard chemotherapeutic agents like gemcitabine (B846) has positioned it as a compound of significant interest for further clinical investigation. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its role in inducing apoptosis, its mechanism of action, and the experimental findings that underscore its therapeutic potential.
Introduction to this compound and Sigma-2 Receptors
Sigma-2 receptors are overexpressed in a variety of proliferating cancer cells, including pancreatic cancer, making them an attractive target for therapeutic intervention. This compound is a novel ligand that demonstrates high binding affinity for these receptors. Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death, in cancer cells.
This compound-Induced Apoptosis in Pancreatic Cancer
Research has demonstrated that this compound is effective in inducing apoptosis in pancreatic cancer cells. In comparative studies with other sigma-2 receptor ligands, this compound has shown a significant capacity to trigger this cell death pathway. The rank order of apoptosis induction among the tested compounds in vitro is SV119 < this compound < SRM.[1]
Synergistic Effects with Gemcitabine
A key finding from preclinical studies is the ability of this compound to augment the apoptotic effects of the standard chemotherapeutic drug, gemcitabine. The combination of this compound and gemcitabine resulted in a further increase in apoptosis and a decrease in the viability of pancreatic cancer cells compared to either agent alone.[1] In vivo models have shown that while this compound treatment alone can decrease tumor volume to a similar extent as gemcitabine, the combination therapy was superior, leading to the stabilization of tumor volume during the treatment period with minimal observed toxicities.[1]
Quantitative Data on this compound Activity
While detailed quantitative data from peer-reviewed publications is not extensively available in the public domain, the following table summarizes the key comparative finding regarding the apoptotic potential of this compound.
| Compound | Relative Apoptosis Induction |
| SV119 | Low |
| This compound | Medium |
| SRM | High |
Caption: Comparative in vitro apoptosis induction by different sigma-2 receptor ligands.
Signaling Pathways in this compound-Induced Apoptosis
The precise signaling cascade initiated by this compound binding to the sigma-2 receptor leading to apoptosis is a subject of ongoing research. However, a generalized pathway for apoptosis induction often involves either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not publicly available. However, a general workflow for assessing drug-induced apoptosis in cancer cell lines is outlined below.
General Experimental Workflow for Apoptosis Assays
Caption: A generalized workflow for studying drug-induced apoptosis.
Key Methodologies (General Principles):
-
Cell Viability Assays (e.g., MTT Assay): To determine the cytotoxic effects of this compound and gemcitabine, a metabolic assay like the MTT assay would be employed to measure the reduction of a tetrazolium salt by metabolically active cells.
-
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining): This is a standard method to quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are key executioners of apoptosis. Colorimetric or fluorometric assays can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9) in cell lysates following treatment with this compound.
-
Western Blotting: This technique would be used to detect changes in the expression levels of key apoptosis-related proteins, such as Bcl-2 family members (e.g., Bax, Bcl-2), cytochrome c in the cytoplasm, and cleaved caspases.
Conclusion and Future Directions
The sigma-2 receptor ligand this compound is a promising therapeutic agent for pancreatic cancer, primarily through its ability to induce apoptosis, especially in combination with gemcitabine. The preclinical data provide a strong rationale for advancing this compound into clinical investigations.[1] Future research should focus on elucidating the detailed molecular mechanisms and signaling pathways initiated by this compound to better understand its mode of action and to identify potential biomarkers for patient stratification. Further in vivo studies and eventual clinical trials will be crucial to determine the safety and efficacy of this compound in patients with pancreatic cancer.
References
SW43: A Technical Guide to its High Selectivity for Sigma-2 over Sigma-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the sigma-2 (σ2) receptor ligand SW43, with a particular focus on its remarkable selectivity over the sigma-1 (σ1) receptor. This compound has emerged as a valuable pharmacological tool and a promising candidate for targeted cancer therapies due to the overexpression of σ2 receptors in proliferating tumor cells.[1] This document details the quantitative binding characteristics of this compound, the experimental methodologies used to determine these properties, and the relevant cellular signaling pathways.
Quantitative Analysis of this compound Binding Affinity
The selectivity of this compound for the σ2 receptor over the σ1 receptor is a key characteristic that underpins its therapeutic potential. This selectivity is quantitatively demonstrated through radioligand binding assays, which measure the affinity of a compound for a specific receptor. The data presented below summarizes the binding affinities of this compound and a reference σ1 ligand, (+)-pentazocine, for both sigma receptor subtypes.
| Compound | Receptor | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Selectivity (σ1 Ki / σ2 Ki) |
| This compound | Sigma-2 (σ2) | 7[2] | 18 ± 2.1[3][4] | \multirow{2}{*}{19.1} |
| Sigma-1 (σ1) | 134[2] | - | ||
| (+)-Pentazocine | Sigma-1 (σ1) | - | 1381 ± 33[3][4] | - |
Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (half-maximal inhibitory concentration) is the concentration of a ligand that inhibits the binding of a radioligand by 50%. The selectivity index is calculated by dividing the Ki for the σ1 receptor by the Ki for the σ2 receptor.
Experimental Protocols: Radioligand Binding Assays
The determination of this compound's binding affinity and selectivity is achieved through competitive radioligand binding assays. These assays are fundamental in pharmacological research for characterizing ligand-receptor interactions.
Sigma-2 Receptor Binding Assay
This assay determines the binding affinity of this compound for the σ2 receptor by measuring its ability to displace a known σ2 radioligand.
-
Radioligand: [125I]-ISO-2 or [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG).[3] When using the non-selective [3H]-DTG, a selective σ1 ligand is added to block binding to σ1 receptors.
-
Tissue Preparation: Membrane homogenates from tissues or cells expressing σ2 receptors (e.g., Panc02 tumor cells) are prepared.[3]
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.
-
Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound). To mask the σ1 binding sites when using a non-selective radioligand, a high concentration of a selective σ1 ligand, such as (+)-pentazocine, is included.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
Sigma-1 Receptor Binding Assay
A similar competitive binding assay is performed to determine the binding affinity of this compound for the σ1 receptor.
-
Radioligand: [3H]-(+)-pentazocine, a selective σ1 receptor ligand.
-
Tissue Preparation: Membrane homogenates from tissues or cells known to express σ1 receptors.
-
Assay Procedure: The protocol is analogous to the σ2 receptor binding assay, with varying concentrations of this compound competing against a fixed concentration of [3H]-(+)-pentazocine.
-
Data Analysis: The IC50 and subsequent Ki values are determined as described for the σ2 receptor assay.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the logical relationship of receptor selectivity, the experimental workflow of the binding assays, and a putative signaling pathway for this compound.
Caption: Logical relationship of this compound's receptor selectivity.
Caption: Workflow for radioligand binding assays.
Caption: Putative signaling pathway for this compound.
Cellular Mechanisms and Signaling Pathways
This compound, acting as a sigma-2 receptor agonist, induces cytotoxic effects in cancer cells, leading to apoptosis.[1][5] The precise molecular mechanisms are still under investigation, but several key downstream events have been identified.
Upon binding of this compound to the σ2 receptor, a cascade of intracellular events is initiated. One of the prominent effects is the generation of reactive oxygen species (ROS).[6] This increase in oxidative stress can lead to cellular damage and trigger apoptotic pathways.
Furthermore, treatment with this compound has been shown to induce the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] The cleavage and activation of caspase-3 lead to the breakdown of essential cellular proteins and ultimately, programmed cell death.
It is important to note that the signaling pathways activated by σ2 receptor ligands can be complex and may vary between different cell types and ligands. The diagram above represents a simplified, putative pathway based on current understanding.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
SW43 Protocol for Pancreatic Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW43 is a novel and selective sigma-2 (σ2) receptor ligand that has demonstrated significant potential as an anti-cancer agent, particularly in pancreatic cancer. The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in many proliferating tumor cells, including those of pancreatic origin, making it an attractive target for therapeutic intervention. This compound induces apoptosis in pancreatic cancer cell lines and exhibits synergistic effects when used in combination with standard chemotherapy agents like gemcitabine (B846). This document provides detailed application notes and protocols for the use of this compound in in vitro studies involving pancreatic cancer cell lines.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various pancreatic cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human and murine pancreatic cancer cell lines after 18 hours of treatment.
| Cell Line | Species | IC50 (µM) of this compound |
| AsPC-1 | Human | 21 |
| BxPC-3 | Human | 56 |
| Cfpac-1 | Human | 38 |
| Panc-1 | Human | 45 |
| MiaPaCa-2 | Human | 35 |
| Panc02 | Murine | 25 |
Data extracted from Hornick et al., Molecular Cancer, 2010.
Table 2: Apoptosis Induction by this compound in Panc02 Cells
The percentage of apoptotic Panc02 cells was measured by Annexin-V flow cytometry after 18 hours of treatment with this compound (25 µM).
| Treatment | % Apoptotic Cells (Annexin-V Positive) |
| Vehicle Control | 2 ± 1 |
| This compound (25 µM) | 40 ± 5 |
Data extracted from Hornick et al., Molecular Cancer, 2010.[1]
Table 3: Caspase-3 Activation by this compound in Panc02 Cells
Caspase-3 activity in Panc02 cells was quantified after 18 hours of treatment with this compound (25 µM) and is expressed as fold change relative to the vehicle control.
| Treatment | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (25 µM) | 2.4 |
Data extracted from Hornick et al., Molecular Cancer, 2010.[1]
Table 4: Effect of this compound in Combination with Gemcitabine on Panc02 Cell Viability
Panc02 cells were pre-treated with gemcitabine (500 nM) for 24 hours, followed by treatment with this compound (25 µM) for 18 hours.
| Treatment | % Viability |
| Vehicle Control | 100 |
| Gemcitabine (500 nM) | 80 |
| This compound (25 µM) | 60 |
| Gemcitabine (500 nM) + this compound (25 µM) | 40 |
Representative data based on findings from Hornick et al., Molecular Cancer, 2010.
Experimental Protocols
1. Cell Culture of Pancreatic Cancer Cell Lines
This protocol provides general guidelines for the culture of commonly used pancreatic cancer cell lines. Specific media and supplements may vary based on the cell line (refer to ATCC or other cell bank recommendations).
-
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, AsPC-1, BxPC-3, MiaPaCa-2, Capan-1)
-
Complete growth medium:
-
For Panc-1: ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM) (ATCC 30-2002) supplemented with 10% fetal bovine serum (FBS) (ATCC 30-2020).
-
For Capan-1: ATCC-formulated Iscove's Modified Dulbecco's Medium (ATCC 30-2005) supplemented with 20% FBS.
-
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)
-
Culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain cell lines in T-75 flasks with the appropriate complete growth medium in a humidified incubator.
-
Subculture cells when they reach 70-90% confluency.
-
To subculture, aspirate the culture medium and briefly rinse the cell layer with PBS.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate at 37°C until cells detach (typically 5-15 minutes).
-
Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to new culture flasks containing fresh medium.
-
2. This compound Stock Solution Preparation
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
-
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
-
3. Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
-
Materials:
-
Pancreatic cancer cells
-
96-well plates
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 18 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to quantify apoptosis.
-
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control for the specified time (e.g., 18 hours).
-
Harvest the cells by trypsinization, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
5. Intracellular Reactive Oxygen Species (ROS) Assay (DCFDA Staining)
This protocol measures intracellular ROS levels.
-
Materials:
-
Pancreatic cancer cells
-
6-well plates or black, clear-bottom 96-well plates
-
This compound stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Flow cytometer or fluorescence microplate reader
-
-
Procedure:
-
Seed cells in the appropriate plates and allow them to adhere.
-
Wash the cells once with HBSS or serum-free medium.
-
Load the cells with 10 µM DCFDA in HBSS or serum-free medium and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or serum-free medium to remove excess probe.
-
Add fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired time.
-
Measure the fluorescence intensity using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm) or a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
-
Visualizations
Caption: Workflow for this compound experiments.
Caption: this compound-induced apoptosis pathway.
References
Application Notes and Protocols: Gemcitabine Combination Therapies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "SW43" as a therapeutic agent for use in combination with gemcitabine (B846) could not be identified in scientific literature. Search results indicate that "this compound" may refer to an industrial valve component. Therefore, the following application notes and protocols focus on the well-established use of gemcitabine in combination with other known anti-cancer agents.
Introduction to Gemcitabine
Gemcitabine (2′,2′-difluoro-2′-deoxycytidine) is a nucleoside analog and a cornerstone of chemotherapy for various cancers, including pancreatic, non-small cell lung, bladder, and breast cancers.[1][2][3] As a prodrug, gemcitabine is transported into cells and undergoes phosphorylation to its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2][4][5]
The cytotoxic effects of gemcitabine are primarily mediated through two mechanisms:
-
Inhibition of DNA Synthesis: dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA. Once incorporated, it allows for the addition of one more nucleotide before causing "masked chain termination," which inhibits further DNA elongation and leads to apoptosis.[1][5]
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool, particularly dCTP, enhances the incorporation of dFdCTP into DNA, a phenomenon known as self-potentiation.[2][4]
Gemcitabine is cell-cycle specific, primarily targeting cells undergoing DNA synthesis (S-phase) and also blocking cell cycle progression at the G1/S boundary.[3][4]
Rationale for Gemcitabine Combination Therapy
While gemcitabine is a potent anticancer agent, its efficacy as a monotherapy can be limited by drug resistance and toxicity. Combining gemcitabine with other therapeutic agents that have different mechanisms of action can lead to synergistic effects, overcome resistance, and improve patient outcomes. Common combination partners for gemcitabine include other cytotoxic agents like cisplatin (B142131) and 5-fluorouracil, as well as targeted therapies.[6]
Data from Clinical Trials of Gemcitabine Combination Therapies
The following table summarizes data from select clinical trials of gemcitabine in combination with other agents for advanced pancreatic cancer.
| Combination Regimen | Trial Phase | Number of Patients | Median Overall Survival (months) | Response Rate (%) | Reference |
| Gemcitabine + Cetuximab | III (S0205) | 745 | 6.3 | Similar to gemcitabine alone | [7] |
| Gemcitabine + S-1 | Pilot | 16 | 20.4 | 31.3 (Partial Response) | [8] |
| Gemcitabine + Thalidomide (B1683933) | Preclinical (in vivo) | N/A | N/A | Significant tumor growth inhibition | [9] |
| Gemcitabine + Oxaliplatin (B1677828) | II | 45 | 7.6 | 26.7 | [10] |
| Gemcitabine + AGS-1C4D4 | II | 196 | 7.6 | 21.6 | [11] |
Experimental Protocols for Studying Gemcitabine Combinations in Preclinical Models
Cell Viability Assay (MTT or Resazurin-based)
This protocol is designed to assess the cytotoxic effects of gemcitabine in combination with another agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SW-1990 pancreatic cancer cells)[9]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Gemcitabine hydrochloride (stock solution prepared in PBS)[12]
-
Compound of interest for combination
-
96-well plates
-
Resazurin (B115843) sodium salt solution (0.05%) or MTT solution[12]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of gemcitabine and the combination agent in complete growth medium.
-
Treat cells with varying concentrations of gemcitabine alone, the combination agent alone, and the combination of both drugs. Include untreated control wells.
-
Incubate the plate for 48-72 hours.[12]
-
Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or add MTT solution and incubate for 4 hours followed by solubilization of formazan (B1609692) crystals.[12]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each agent alone and in combination. The combination index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
Western Blot Analysis for Apoptosis Markers
This protocol is used to assess the effect of gemcitabine combination therapy on proteins involved in apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with gemcitabine, the combination agent, or the combination for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of Gemcitabine's Mechanism of Action
Caption: Mechanism of action of gemcitabine within a cancer cell.
Experimental Workflow for Preclinical Combination Study
Caption: Workflow for preclinical evaluation of a gemcitabine combination therapy.
Logical Relationship of Potential Outcomes in Combination Therapy
Caption: Potential outcomes of combining gemcitabine with another therapeutic agent.
References
- 1. Gemcitabine - Wikipedia [en.wikipedia.org]
- 2. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gemcitabine-based combination treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase III Study Comparing Gemcitabine Plus Cetuximab Versus Gemcitabine in Patients With Advanced Pancreatic Adenocarcinoma: Southwest Oncology Group–Directed Intergroup Trial S0205 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pilot study for combination chemotherapy using gemcitabine and S-1 for advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of thalidomide in combination with gemcitabine on human pancreatic carcinoma SW-1990 cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II clinical trial of gemcitabine plus oxaliplatin in patients with metastatic pancreatic adenocarcinoma with a family history of pancreatic/breast/ovarian/prostate cancer or personal history of breast/ovarian/prostate cancer (FABRIC study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Global, multicenter, randomized, phase II trial of gemcitabine and gemcitabine plus AGS-1C4D4 in patients with previously untreated, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies of SW43, a Novel Sigma-2 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW43 is a novel and selective sigma-2 (σ2) receptor ligand that has demonstrated promising anti-tumor activity, particularly in preclinical models of pancreatic cancer.[1][2] Sigma-2 receptors are overexpressed in a variety of proliferating cancer cells, making them an attractive therapeutic target.[2][3] this compound has been shown to induce apoptosis in cancer cells and can augment the efficacy of standard chemotherapeutic agents like gemcitabine (B846).[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound in animal studies, based on currently available data. It is intended to serve as a comprehensive guide for researchers designing and executing preclinical efficacy and initial safety assessments of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo animal studies. This information is primarily derived from studies in a pancreatic cancer model.
Table 1: this compound Dosage and Administration in a Murine Pancreatic Cancer Model
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | C57BL/6 female mice | [1] |
| Tumor Model | Subcutaneous Panc02 murine pancreas adenocarcinoma | [1] |
| Dosage | 1.1 mg per mouse (equimolar to 1.0 mg of SV119) | [1] |
| Administration Route | Daily treatment (route not explicitly stated, likely intraperitoneal or oral) | [1] |
| Dosing Schedule | Daily for two weeks | [1] |
| Combination Therapy | Gemcitabine (3 mg per mouse, weekly) | [1] |
| Vehicle | Not explicitly stated in the primary reference. A common vehicle for similar compounds is a solution of DMSO and/or Cremophor EL in saline. |
Table 2: Summary of In Vivo Efficacy and Toxicity of this compound
| Outcome | Observation | Reference |
| Anti-tumor Efficacy (as monotherapy) | Decreased tumor volume to a similar extent as gemcitabine alone. | [1] |
| Anti-tumor Efficacy (in combination with gemcitabine) | Superior to other tested sigma-2 ligands; resulted in stabilization of tumor volume during the two-week treatment period. | [1] |
| Toxicity | Minimal toxicities observed; treatment was well-tolerated. Blood cytology, serum chemistries, and gross pathology review showed negligible toxicity. | [1] |
Experimental Protocols
The following protocols are based on the methodologies reported in the primary literature for this compound. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Pancreatic Cancer Xenograft Model and this compound Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with gemcitabine in a murine model of pancreatic cancer.
Materials:
-
This compound
-
Gemcitabine
-
Panc02 murine pancreas adenocarcinoma cells
-
C57BL/6 female mice (6-8 weeks old)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
Animal housing and care facilities compliant with IACUC guidelines
Protocol:
-
Cell Culture: Culture Panc02 cells in appropriate media until they reach the desired confluence for injection.
-
Tumor Cell Implantation:
-
Harvest and resuspend Panc02 cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment groups.
-
-
Treatment Groups:
-
Vehicle control
-
This compound (1.1 mg/mouse, daily)
-
Gemcitabine (3 mg/mouse, weekly)
-
This compound (1.1 mg/mouse, daily) + Gemcitabine (3 mg/mouse, weekly)
-
-
Drug Administration:
-
Prepare this compound and gemcitabine formulations in a suitable vehicle.
-
Administer the treatments according to the specified dosing schedule and route.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (e.g., after two weeks of treatment), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Preliminary Toxicity Assessment
Objective: To assess the preliminary toxicity of this compound at the therapeutic dose.
Protocol:
-
During the efficacy study, closely observe the animals for clinical signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water consumption
-
Changes in behavior or appearance (e.g., lethargy, ruffled fur)
-
-
At the study endpoint, collect blood samples via cardiac puncture for:
-
Complete Blood Count (CBC): To assess effects on red blood cells, white blood cells, and platelets.
-
Serum Chemistry Panel: To evaluate liver and kidney function.
-
-
Perform a gross pathology review of major organs (liver, kidney, spleen, lungs, heart) for any visible abnormalities.
-
For a more detailed analysis, fix organs in formalin for subsequent histopathological examination.
Mechanism of Action and Signaling Pathway
This compound is a sigma-2 receptor agonist. The binding of this compound to the sigma-2 receptor, which is overexpressed in proliferating cancer cells, initiates a cascade of events leading to apoptotic cell death.[1][2] The proposed mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspase-3.[1][4]
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy and toxicity study of this compound.
Caption: Workflow for an in vivo study of this compound.
Important Considerations
-
Pharmacokinetics and Toxicology: Detailed pharmacokinetic (PK) and comprehensive toxicology studies for this compound are not yet publicly available. It is strongly recommended that researchers conduct dedicated PK and dose-ranging toxicology studies to determine the optimal dosing regimen and to fully characterize the safety profile of this compound before embarking on large-scale efficacy studies.
-
Formulation: The solubility and stability of this compound in various vehicles should be determined to ensure consistent and effective delivery.
-
Animal Welfare: All animal studies must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound is a promising sigma-2 receptor ligand with demonstrated in vivo anti-tumor activity in pancreatic cancer models, particularly in combination with gemcitabine.[1][2] The protocols and data presented in this document provide a solid foundation for researchers to further investigate the therapeutic potential of this compound. Future studies should focus on elucidating its full pharmacokinetic profile, expanding toxicological assessments, and exploring its efficacy in other cancer models.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. researchgate.net [researchgate.net]
Preparing SW43 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW43 is a synthetic small molecule that acts as a selective ligand for the sigma-2 receptor, also known as Transmembrane Protein 97 (TMEM97).[1][2][3] This receptor is often overexpressed in proliferating cancer cells, making it a compelling target for cancer therapeutics.[1][4] this compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-tumor agent.[4][5] The mechanism of action involves the generation of reactive oxygen species (ROS) and can lead to caspase-3 activation, ultimately resulting in programmed cell death.[4][6] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation of this compound stock solutions for in vitro studies.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and recommended solution parameters are summarized in the table below.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1421931-15-8 |
| Molecular Formula | C₂₇H₄₅N₃O₄ |
| Molecular Weight | 475.66 g/mol |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade |
| Recommended Stock Concentration | 10 mM |
| Storage of Stock Solution | -20°C for short-term (weeks) or -80°C for long-term (months) |
| Final DMSO Concentration in Culture | <0.5% (v/v) |
Experimental Protocols
This section provides a detailed methodology for the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (DMSO-compatible)
Procedure for Preparing a 10 mM this compound Stock Solution:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the following formula:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 475.66 g/mol x 1000 mg/g = 4.757 mg
-
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance.
-
Carefully weigh approximately 4.76 mg of this compound powder and transfer it to the tared tube.
-
-
Adding Solvent:
-
Using a calibrated micropipette, add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Sterilization (Optional but Recommended):
-
If sterility is a major concern for your experiments, filter-sterilize the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, amber tube.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Preparation of Working Solutions:
Working solutions are prepared by diluting the primary stock solution in cell culture medium to the desired final concentration immediately before use.
-
Determine the final desired concentration of this compound and the acceptable final DMSO concentration. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Perform a serial dilution if necessary. For very low final concentrations, it is recommended to first prepare an intermediate dilution of the stock solution in DMSO or cell culture medium.
-
Add the required volume of the stock solution to the pre-warmed cell culture medium and mix thoroughly by gentle pipetting or inversion.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
The dilution factor is 10,000 µM / 10 µM = 1000.
-
Volume of stock = 1000 µL / 1000 = 1 µL.
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
This compound Signaling Pathway
The diagram below depicts the proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Novel Therapeutics in Triple-Negative Breast Cancer Research
A Note on the Topic "SW43": Despite a comprehensive search of publicly available scientific literature and databases, no specific information, research articles, or clinical data were found for a compound or therapeutic agent designated "this compound" in the context of triple-negative breast cancer (TNBC) research. The following application notes and protocols are therefore provided as a general guide for the preclinical evaluation of novel therapeutic agents targeting common pathways and mechanisms in TNBC.
Introduction to Triple-Negative Breast Cancer
Triple-negative breast cancer (TNBC) is a highly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it difficult to treat with hormonal or HER2-targeted therapies, leaving cytotoxic chemotherapy as the mainstay of treatment.[2][3] However, the significant heterogeneity of TNBC and its propensity for early relapse and metastasis underscore the urgent need for novel targeted therapies.[4][5] Research efforts are focused on exploiting the unique molecular characteristics of TNBC, including aberrant signaling pathways that drive its growth and survival.
Key Signaling Pathways in Triple-Negative Breast Cancer
Several signaling pathways are frequently dysregulated in TNBC and represent key targets for therapeutic intervention. Understanding these pathways is crucial for the development and evaluation of new drugs.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is frequently overexpressed in TNBC and is associated with cancer stem cell (CSC) proliferation, tumor initiation, and metastasis.[1][6][7] Inhibition of this pathway is a promising strategy for targeting TNBC.
Caption: Wnt/β-Catenin Signaling Pathway in TNBC.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is one of the most frequently activated pathways in TNBC, playing a critical role in cell proliferation, survival, and metabolism.[1] Targeting key nodes in this pathway, such as PI3K, AKT, or mTOR, has been a major focus of drug development.
Caption: PI3K/AKT/mTOR Signaling Pathway in TNBC.
Experimental Protocols for Preclinical Evaluation
The following protocols are standard methods used to assess the efficacy of a novel compound in TNBC cell lines and animal models.
In Vitro Cell Proliferation Assay (MTS/MTT Assay)
This assay is used to determine the effect of a test compound on the metabolic activity and proliferation of TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549, Hs578T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., "this compound") dissolved in a suitable solvent (e.g., DMSO)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to evaluate the effect of a test compound on the migratory capacity of TNBC cells.
Materials:
-
TNBC cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Complete growth medium
-
Test compound
-
Microscope with a camera
Protocol:
-
Seed TNBC cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the test compound at a non-lethal concentration (determined from the proliferation assay). Include a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
In Vivo Xenograft Tumor Growth Study
This study assesses the anti-tumor efficacy of a test compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
TNBC cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject TNBC cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound to the treatment group according to the desired dose and schedule (e.g., daily intraperitoneal injection). Administer the vehicle to the control group.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow for a Novel Therapeutic Agent
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel therapeutic agent for TNBC.
Caption: Preclinical evaluation workflow for a novel TNBC therapeutic.
Quantitative Data Summary
As no data is available for "this compound," the following table provides a template for summarizing hypothetical data from the described experiments.
| Experiment | Cell Line | Parameter Measured | Hypothetical Result for "this compound" |
| In Vitro Proliferation | MDA-MB-231 | IC50 (µM) | 5.2 |
| BT-549 | IC50 (µM) | 8.1 | |
| Wound Healing Assay | MDA-MB-231 | % Wound Closure at 24h | 35% (vs. 80% in control) |
| In Vivo Xenograft Study | MDA-MB-231 | Tumor Growth Inhibition (%) | 65% at 10 mg/kg |
Conclusion
While information on "this compound" is not currently available in the public domain, the protocols and pathways described here provide a robust framework for the preclinical evaluation of any novel therapeutic agent for triple-negative breast cancer. A systematic approach, from in vitro characterization to in vivo efficacy studies, is essential for identifying and validating promising new treatments for this challenging disease.
References
- 1. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple negative breast cancer: approved treatment options and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-derived triple negative breast cancer organoids provide robust model systems that recapitulate tumor intrinsic characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research advances and new challenges in overcoming triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Triple‐Negative Breast Cancer: Resistance Mechanisms and Therapeutic Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Chemotherapy Resistance in Triple-Negative Breast Cancer—How We Can Rise to the Challenge [mdpi.com]
Application Note: Analysis of SW43-Induced Apoptosis using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SW43 is a novel investigational compound demonstrating potent anti-proliferative effects in various cancer cell lines. Preliminary studies suggest that this compound induces programmed cell death, or apoptosis, a critical mechanism for eliminating malignant cells.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify cells in the early stages of apoptosis.[4] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3] Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[3]
This document is intended for researchers, scientists, and drug development professionals investigating the mechanism of action of novel anti-cancer compounds like this compound.
Principle of the Assay
During the initial phases of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][5] This exposure of PS on the cell surface serves as an "eat me" signal for phagocytes. Annexin V conjugated to a fluorochrome (e.g., FITC or APC) can bind to this exposed PS, allowing for the detection of early apoptotic cells by flow cytometry.[4] In later stages of apoptosis, the cell membrane loses its integrity, allowing PI to enter the cell and stain the nucleus. This dual-staining method enables the quantitative assessment of different cell populations undergoing apoptosis.
Materials and Reagents
-
This compound compound
-
Human cancer cell line (e.g., HeLa, Jurkat, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V conjugate, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
T25 or T75 cell culture flasks
-
6-well or 12-well cell culture plates
Experimental Protocols
Cell Culture and Treatment with this compound
-
Seed the desired cancer cell line in a T25 flask or a 6-well plate at a density that will allow for exponential growth during the treatment period.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle control (medium with the same concentration of the solvent used for this compound).
Cell Harvesting and Staining
-
For adherent cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and combine with the collected supernatant from the first step.
-
-
For suspension cells:
-
Collect the cells directly from the culture vessel.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[6]
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4][6]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour).
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V single-stained, and PI single-stained controls.
-
Acquire data for at least 10,000 events per sample.
-
Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis) to differentiate the following populations:
-
Lower-Left Quadrant (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right Quadrant (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right Quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left Quadrant (Q1): Necrotic cells (Annexin V- / PI+)
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison of the effects of different concentrations of this compound over time.
Table 1: Percentage of Apoptotic Cells after Treatment with this compound for 48 hours
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound (1 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.5 ± 0.7 | 13.4 ± 1.9 |
| This compound (5 µM) | 60.3 ± 4.2 | 25.1 ± 2.8 | 13.6 ± 1.5 | 38.7 ± 4.3 |
| This compound (10 µM) | 35.8 ± 3.9 | 40.7 ± 3.1 | 22.5 ± 2.4 | 63.2 ± 5.5 |
| This compound (25 µM) | 15.1 ± 2.8 | 35.2 ± 4.5 | 48.7 ± 5.1 | 83.9 ± 9.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Experimental Workflow
References
- 1. youtube.com [youtube.com]
- 2. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for SW43 as a Molecular Probe for Sigma-2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sigma-2 (σ2) receptor, identified as transmembrane protein 97 (TMEM97), is a promising target in cancer research due to its overexpression in proliferating tumor cells compared to quiescent cells. SW43 is a selective ligand for the sigma-2 receptor and serves as a valuable molecular probe for studying the receptor's function and for potential therapeutic applications.[1] These application notes provide detailed protocols for utilizing this compound and its fluorescent derivatives to investigate sigma-2 receptor binding, cellular effects, and subcellular localization.
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound and its Fluorescent Derivative SW120
| Compound | Target | Kᵢ (nM) | Selectivity (σ1/σ2) | Reference |
| This compound | Sigma-2 Receptor | 7 | ~19-fold | [2] |
| Sigma-1 Receptor | 134 | [2] | ||
| SW120 | Sigma-2 Receptor | 11 | ~41-fold | [3] |
| Sigma-1 Receptor | 450 | [3] |
Table 2: Cytotoxicity (IC₅₀) of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC₅₀ (µM) after 18 hours | Reference |
| AsPC1 | 38 | [1] |
| BxPC3 | 56 | [1] |
| Cfpac | 37 | [1] |
| MiaPaCa-2 | 21 | [1] |
| Panc1 | 48 | [1] |
| Panc02 (mouse) | 30 | [1] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the sigma-2 receptor by measuring its ability to compete with a known radioligand.
Materials:
-
Panc02 tumor membrane homogenates
-
[¹²⁵I]-ISO-2 (radioligand)
-
This compound
-
(+)-Pentazocine (for sigma-1 receptor masking, if necessary with other radioligands)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and fluid
-
Gamma counter
Procedure:
-
Prepare Panc02 tumor membrane homogenates as previously described.[1]
-
In a 96-well plate, add 30–60 µg of membrane homogenate to each well.
-
Add increasing concentrations of this compound (e.g., 1 nM to 10 µM).
-
Add a constant concentration of [¹²⁵I]-ISO-2 (e.g., 0.1 nM).[4]
-
To determine non-specific binding, add a high concentration of a non-labeled sigma-2 ligand (e.g., 10 µM DTG) to a set of wells.[4]
-
Incubate the plate at room temperature for 90 minutes.[4]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Calculate the IC₅₀ value by performing a non-linear regression analysis of the competition curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cells by measuring ATP levels.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc02, MiaPaCa-2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 18 hours.[1]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[5]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ value from the dose-response curve.
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular generation of ROS in response to this compound treatment using the fluorescent probe H₂DCFDA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H₂DCFDA)
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells once with PBS.
-
Load the cells with 10 µM carboxy-H₂DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium containing various concentrations of this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Incubate for the desired time period (e.g., 1-4 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[6][7]
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., containing Ac-DEVD-pNA or Ac-DEVD-AMC substrate)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound for 18 hours.[1]
-
Lyse the cells using the cell lysis buffer provided in the kit. Incubate on ice for 10-20 minutes.[8]
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and reaction buffer to each well.[8]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Measure the absorbance (for colorimetric assays) at 405 nm or fluorescence (for fluorometric assays) at the appropriate wavelengths.[8]
-
Quantify the caspase-3 activity relative to the untreated control.
Fluorescence Microscopy for Subcellular Localization
This protocol uses the fluorescent derivative SW120 to visualize the subcellular localization of sigma-2 receptors.
Materials:
-
MDA-MB-435 or other cancer cells expressing sigma-2 receptors
-
SW120 stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional)
-
Glass coverslips
-
Confocal or fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere.
-
Prepare a working solution of SW120 in complete culture medium at a final concentration of 50-100 nM.[3]
-
Remove the old medium and add the SW120-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C.[3]
-
Wash the cells three times with warm PBS.[3]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[3]
-
Wash the cells three times with PBS.[3]
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of SW120 using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation ~465 nm, Emission ~535 nm).
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Logical relationship of this compound properties and applications.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Evaluation of Two Novel Fluorescent Sigma-2 Receptor Ligands as Proliferation Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ch.promega.com [ch.promega.com]
- 6. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for SW480 Preclinical Tumor Models
A Note on Cell Line Specificity: The user request specified the "SW43" cell line. However, extensive database searches did not yield information on a cancer cell line with this designation. It is highly probable that this was a typographical error and the intended cell line was SW480 , a widely used human colon adenocarcinoma cell line. These application notes and protocols are therefore provided for the SW480 cell line.
Introduction
The SW480 human colorectal adenocarcinoma cell line is a cornerstone in preclinical cancer research, providing a robust and reproducible model for studying tumor biology and evaluating novel therapeutics.[1][2] Derived from a primary colon tumor, this cell line is characterized by mutations in key oncogenic pathways, including APC, KRAS, and TP53, making it a clinically relevant model for a significant subset of colorectal cancers.[1] This document provides detailed application notes and protocols for the delivery of SW480 cells in preclinical tumor models, focusing on subcutaneous and orthotopic methods.
Data Presentation: Comparison of Delivery Methods
The choice of delivery method for SW480 cells in preclinical models is critical and significantly influences tumor characteristics, growth kinetics, and metastatic potential. The following table summarizes key quantitative and qualitative parameters associated with subcutaneous and orthotopic xenograft models.
| Parameter | Subcutaneous Xenograft | Orthotopic Xenograft | References |
| Tumor Take Rate | High | Moderate to High | [1] |
| Tumor Growth Kinetics | Moderate and consistent | Variable, can be slower initially | [1] |
| Typical Cell Number | 2.5 x 10⁶ - 5 x 10⁶ cells | 0.5 x 10⁶ cells | [3][4][5] |
| Injection Vehicle | PBS or media, often with Matrigel | Media with Matrigel | [3][4] |
| Tumor Monitoring | Caliper measurement | In vivo imaging (e.g., bioluminescence) or colonoscopy | [3][4] |
| Metastatic Potential | Low to negligible | Can metastasize to liver and other organs | [1][6][7][8] |
| Tumor Microenvironment | A-typical, lacks organ-specific stromal interactions | More physiologically relevant, with appropriate stromal and immune cell interactions | [1][6] |
| Technical Difficulty | Low | High (requires surgery) | [4] |
Experimental Protocols
Cell Culture and Preparation
Materials:
-
SW480 cell line (e.g., ATCC® CCL-228™)
-
Complete growth medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Matrigel® Basement Membrane Matrix (Corning) or similar
-
Hemocytometer or automated cell counter
-
Centrifuge
Protocol:
-
Culture SW480 cells in a 37°C incubator without CO2, as L-15 medium is formulated for use in a free gas exchange with atmospheric air.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of injection, harvest cells by washing with PBS and detaching with Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold, serum-free medium or PBS.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Centrifuge the required number of cells and resuspend the pellet in the appropriate injection vehicle (see protocols below) at the desired concentration. Keep cells on ice until injection.
Subcutaneous Xenograft Model
This model is ideal for initial efficacy and toxicity studies due to its simplicity and ease of tumor measurement.
Materials:
-
Prepared SW480 cell suspension
-
Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
-
1 mL syringes with 26-27 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Protocol:
-
Anesthetize the mouse.
-
Prepare the injection site on the flank by shaving and wiping with an alcohol swab.
-
Resuspend the SW480 cells in a 1:1 mixture of serum-free medium/PBS and Matrigel to a final concentration of 2.5 x 10⁷ to 5 x 10⁷ cells/mL.[3][5]
-
Draw 100-200 µL of the cell suspension (containing 2.5 x 10⁶ to 5 x 10⁶ cells) into the syringe.[3]
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension, creating a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it recovers from anesthesia.
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[3]
Orthotopic Xenograft Model (Intracecal)
This model more accurately recapitulates the tumor microenvironment of colorectal cancer and is suitable for studying tumor invasion and metastasis.[1][6]
Materials:
-
Prepared SW480 cell suspension
-
Immunocompromised mice
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture materials
-
Anesthetic and analgesics
-
Bioluminescent imager (if using luciferase-tagged cells)
Protocol:
-
Anesthetize the mouse and administer pre-operative analgesia.
-
Place the mouse in a supine position and sterilize the abdominal area.
-
Make a small midline laparotomy incision to expose the abdominal cavity.
-
Carefully exteriorize the cecum.
-
Resuspend the SW480 cells in a small volume (20-30 µL) of media mixed with Matrigel to a concentration of 2.5 x 10⁷ cells/mL.
-
Using a 30-gauge needle, inject 0.5 x 10⁶ cells (20 µL) into the wall of the cecum. A successful injection is indicated by the formation of a small bleb.
-
Carefully return the cecum to the abdominal cavity.
-
Close the peritoneum and skin with sutures.
-
Administer post-operative analgesia and monitor the mouse for recovery.
-
Monitor tumor growth and metastasis using an in vivo imaging system or by performing colonoscopy.[4]
Visualizations
Signaling Pathways in SW480 Cells
The SW480 cell line is characterized by dysregulation of several key signaling pathways that are crucial in colorectal cancer development and progression.
Caption: Dysregulated Wnt/β-catenin signaling pathway in SW480 cells.
Caption: MAPK signaling pathway activation in SW480 cells.
Experimental Workflows
Caption: Experimental workflow for subcutaneous SW480 xenograft model.
Caption: Experimental workflow for orthotopic SW480 xenograft model.
References
- 1. altogenlabs.com [altogenlabs.com]
- 2. SW480 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CysLT1R Antagonists Inhibit Tumor Growth in a Xenograft Model of Colon Cancer | PLOS One [journals.plos.org]
- 6. SW480 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Validation of a model of colon cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of metastatic and angiogenic potentials of human colon carcinoma cells in chick embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SW43 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SW43 is a synthetic small molecule that has been identified as a potent and selective ligand for the sigma-2 receptor, now understood to be Transmembrane Protein 97 (TMEM97). The sigma-2 receptor is overexpressed in a variety of human tumors, including pancreatic, breast, and colorectal cancers, making it an attractive target for cancer therapy. This compound has been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.[1][2][3] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound, with a particular focus on its effects on oxidative stress, ER stress, and its potential interplay with the Wnt/β-catenin signaling pathway in colorectal cancer cells.
Mechanism of Action
This compound, as a sigma-2 receptor agonist, is thought to initiate a cascade of events leading to cancer cell death. The binding of this compound to the sigma-2 receptor (TMEM97), an ER-resident protein, triggers cellular stress responses. This includes an increase in intracellular ROS, leading to oxidative stress, and disruption of protein folding processes within the ER, resulting in ER stress and the activation of the Unfolded Protein Response (UPR).[4][5] Persistent ER stress can ultimately lead to apoptosis. Furthermore, the sigma-2 receptor has been implicated in the regulation of cholesterol homeostasis and has been shown to interact with components of the Wnt/β-catenin signaling pathway, suggesting a broader mechanism of action for this compound.[6][7]
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison between control and treated groups.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | This compound Concentration (µM) | Result (e.g., % Viability, IC50, % Apoptosis) |
| SW480 | Cell Viability (MTT) | IC50 | 0.1, 1, 10, 50, 100 | |
| Panc-1 | Cell Viability (MTT) | IC50 | 0.1, 1, 10, 50, 100 | |
| MCF-7 | Cell Viability (MTT) | IC50 | 0.1, 1, 10, 50, 100 | |
| SW480 | Apoptosis (Annexin V/PI) | % Apoptotic Cells | 10 | |
| SW480 | ROS Production (DCF-DA) | Fold Increase in Fluorescence | 10 | |
| SW480 | ER Stress (XBP1 Splicing) | Ratio of Spliced/Unspliced XBP1 | 10 |
Table 2: In Vivo Efficacy of this compound in SW480 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Mean Body Weight (g) at Day 28 |
| Vehicle Control | - | Daily | 0 | ||
| This compound | 10 | Daily | |||
| This compound | 25 | Daily | |||
| Gemcitabine | 50 | Twice weekly | |||
| This compound + Gemcitabine | 10 + 50 | Daily / Twice weekly |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., SW480, Panc-1, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
SW480 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed SW480 cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Unstained and single-stained controls should be included for compensation.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the generation of ROS induced by this compound using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).[8]
-
Materials:
-
SW480 cells
-
This compound
-
DCF-DA (10 mM stock in DMSO)
-
H2O2 (positive control)
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol:
-
Seed SW480 cells in a black, clear-bottom 96-well plate or 6-well plate.
-
Treat cells with this compound for the desired time points (e.g., 1, 3, 6 hours).
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCF-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or analyze by flow cytometry.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
4. Assessment of Endoplasmic Reticulum (ER) Stress
This protocol evaluates the activation of the UPR by measuring the splicing of X-box binding protein 1 (XBP1) mRNA via RT-PCR.[9][10]
-
Materials:
-
SW480 cells
-
This compound
-
Tunicamycin or Thapsigargin (positive controls)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents and primers for XBP1
-
Agarose (B213101) gel electrophoresis system
-
-
Protocol:
-
Treat SW480 cells with this compound for 6-24 hours.
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers flanking the splice site.
-
Separate the PCR products on an agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 as a smaller band.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
-
5. Western Blot Analysis for Wnt Signaling Pathway Proteins
This protocol investigates the effect of this compound on key proteins in the Wnt/β-catenin pathway.
-
Materials:
-
SW480 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Protocol:
-
Treat SW480 cells with this compound for 24-48 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Xenograft Study
SW480 Colorectal Cancer Xenograft Model
This protocol outlines the procedure for establishing and evaluating the efficacy of this compound in a subcutaneous SW480 xenograft model in immunodeficient mice.[11][12][13][14]
-
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
SW480 cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
-
Protocol:
-
Cell Preparation and Implantation:
-
Harvest exponentially growing SW480 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[13]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare the this compound formulation and vehicle control.
-
Administer this compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection). Include a positive control group (e.g., gemcitabine).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight twice a week.
-
At the end of the study (e.g., 28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
-
Pharmacodynamic Analysis (Optional):
-
Tumor tissues can be collected for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), or western blotting for pathway analysis.
-
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Experimental workflow for this compound efficacy studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMEM180 contributes to SW480 human colorectal cancer cell proliferation through intra-cellular metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNF43 and ZNRF3 in Wnt Signaling - A Master Regulator at the Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of CD133 in SW620 colorectal cancer cells is modulated by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. SW480 Cell Line - Creative Biogene [creative-biogene.com]
- 13. Silibinin Suppresses Growth of Human Colorectal Carcinoma SW480 Cells in Culture and Xenograft through Down-regulation of β-Catenin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SW480 Xenograft Model - Altogen Labs [altogenlabs.com]
Application Note: Monitoring SW43-Induced Cytotoxicity In Vitro
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SW43 is a novel and selective sigma-2 (σ2) receptor ligand that has demonstrated significant cytotoxic effects against various cancer cell lines, particularly pancreatic cancer.[1][2] The σ2 receptor is overexpressed in rapidly proliferating tumor cells, making it an attractive target for cancer therapy.[1][2] this compound induces apoptosis through a mechanism that involves the induction of oxidative stress and lysosomal membrane permeabilization.[3][4][5] Notably, this cytotoxic effect can occur through both caspase-dependent and independent pathways.[1][3][6] Understanding and quantifying the cytotoxic effects of this compound are crucial for its development as a potential anticancer therapeutic.
This application note provides detailed protocols for monitoring this compound-induced cytotoxicity in vitro using established and reliable methods. These include assays for cell viability, membrane integrity, apoptosis, and cell cycle progression. Additionally, we provide methods to investigate the mechanistic aspects of this compound action, such as oxidative stress and lysosomal membrane integrity.
Data Presentation
The cytotoxic effects of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values of this compound in human pancreatic cancer cell lines after a specific treatment duration.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| AsPC-1 | 24 | ~25 |
| BxPC-3 | 18 | 21-56 |
| Cfpac | 18 | 21-56 |
| Panc-1 | 18 | 21-56 |
| MiaPaCa-2 | 18 | 21-56 |
Data synthesized from published literature.[4][7] Actual IC50 values may vary depending on experimental conditions.
Key Experimental Workflows
A typical workflow for assessing this compound-induced cytotoxicity involves treating cancer cells with the compound and then evaluating various cellular parameters.
Caption: General experimental workflow for monitoring this compound cytotoxicity.
This compound Signaling Pathway
This compound exerts its cytotoxic effects by binding to the σ2 receptor, which triggers a cascade of events leading to apoptotic cell death. The pathway involves the generation of reactive oxygen species (ROS) and subsequent lysosomal membrane permeabilization (LMP).
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Membrane Integrity Assay (LDH Assay)
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.[10][11][12]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium (serum-free medium is recommended for the assay step to reduce background)
-
LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or Roche)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound for the desired duration. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[10]
-
Add 50 µL of stop solution to each well.[10]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.[16][17][18]
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution
-
Complete cell culture medium
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding it dropwise to 4 mL of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Oxidative Stress Measurement (DCF-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) to measure intracellular reactive oxygen species (ROS).[19][20][21][22]
Materials:
-
96-well black, clear-bottom plates
-
This compound stock solution
-
Serum-free medium
-
DCF-DA stock solution (e.g., 10 mM in DMSO)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCF-DA in serum-free medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with serum-free medium to remove excess probe.
-
Add 100 µL of this compound dilutions (prepared in serum-free medium) to the wells.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at different time points.
Lysosomal Membrane Permeability Assay (Acridine Orange Staining)
Acridine orange (AO) is a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus. A decrease in red fluorescence indicates lysosomal membrane permeabilization.[23][24]
Materials:
-
96-well black, clear-bottom plates or glass-bottom dishes for microscopy
-
This compound stock solution
-
Complete culture medium
-
Acridine Orange (AO) solution (e.g., 5 µg/mL in complete medium)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in the appropriate culture vessel.
-
Treat cells with this compound for the desired time.
-
Remove the treatment medium and incubate the cells with AO solution for 15 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add fresh culture medium.
-
Measure the red (Ex/Em: ~502/525 nm) and green (Ex/Em: ~488/550 nm) fluorescence. A decrease in the red/green fluorescence ratio indicates lysosomal membrane permeabilization.
Conclusion
The protocols outlined in this application note provide a comprehensive toolkit for researchers to monitor and characterize the cytotoxic effects of this compound in vitro. By employing a combination of these assays, it is possible to obtain quantitative data on cell viability and gain insights into the underlying mechanisms of this compound-induced cell death, including its effects on apoptosis, the cell cycle, oxidative stress, and lysosomal integrity. This information is invaluable for the preclinical evaluation of this compound as a potential anticancer agent.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted pancreatic cancer therapy with the small molecule drug conjugate SW IV‐134 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lysosomal Membrane Permeability Assay [bio-protocol.org]
- 24. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SW43 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with SW43, a selective sigma-2 (σ₂) receptor agonist. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is a hydrophobic molecule with low aqueous solubility. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating stock solutions of this compound and similar compounds. Ethanol can also be used. Due to the lack of precise solubility data, it is advisable to start with a small amount of the compound to test its solubility in the chosen solvent.
Q2: My this compound solution precipitates when I dilute it in aqueous media for my cell-based assays. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this problem:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. However, maintaining a minimal amount of DMSO can help keep the compound in solution.
-
Pluronic F-68: Incorporating a non-ionic surfactant such as Pluronic® F-68 (0.01-0.1%) in your final aqueous solution can help to create a stable dispersion and prevent precipitation.
-
BSA Conjugation: For some applications, this compound can be conjugated to bovine serum albumin (BSA). The protein carrier can improve the solubility and stability of the hydrophobic compound in aqueous solutions.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock solution in the aqueous medium while vortexing to ensure rapid and even dispersion.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your aqueous experimental media immediately before each experiment to minimize the time for potential precipitation.
Q3: What are the recommended storage conditions for this compound in solid form and in solution?
A3:
-
Solid Form: this compound as a solid should be stored in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Q4: Can the pH of the aqueous medium affect the solubility of this compound?
A4: Yes, the pH of the aqueous medium can significantly impact the solubility of ionizable compounds. This compound is available as a free base and as a hydrochloride (HCl) salt. The solubility of the free base is generally lower in neutral and basic aqueous solutions, while the HCl salt form may exhibit better solubility in acidic conditions. When diluting your this compound stock, consider the pH of your experimental buffer. For compounds like this compound, precipitation of the free base can occur at higher pH.[1]
Troubleshooting Guide: Common Solubility Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | - Increase the solvent volume gradually while vortexing or sonicating.- If using DMSO, gentle warming (to 37°C) may aid dissolution.- For the HCl salt form, a slightly acidic aqueous buffer may be attempted. |
| A clear stock solution in DMSO becomes cloudy or forms crystals upon storage. | Supersaturation or compound instability. | - Prepare a new stock solution at a slightly lower concentration.- Ensure the stock solution is stored in airtight vials to prevent moisture absorption.- Minimize freeze-thaw cycles by storing in smaller aliquots. |
| Precipitate forms immediately upon dilution of the DMSO stock into aqueous media. | Poor aqueous solubility and rapid change in solvent polarity. | - Decrease the final concentration of this compound in the aqueous medium.- Increase the final percentage of DMSO slightly (while staying within the tolerated limit for your cells).- Add a biocompatible surfactant like Pluronic® F-68 to the aqueous medium before adding the this compound stock solution. |
| The this compound solution is clear initially but a precipitate forms over time during the experiment. | Time-dependent precipitation from a supersaturated solution. | - Prepare the final working solution immediately before adding it to the cells.- Consider using a formulation approach like encapsulation in liposomes or nanoparticles for longer-term stability in aqueous environments. |
Quantitative Solubility Data (Estimated)
| Solvent | Estimated Solubility | Notes |
| Water | < 0.1 mg/mL | Practically insoluble. |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 0.1 mg/mL | Very low solubility expected. |
| Ethanol | ~10 mg/mL | Can be used as a solvent for stock solutions, but may have higher cytotoxicity than DMSO for some cell lines. |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL | The recommended solvent for preparing concentrated stock solutions for in vitro use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (free base, MW: 475.67 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 4.76 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments with Pluronic® F-68
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
10% (w/v) sterile stock solution of Pluronic® F-68 in water
-
Sterile tubes
-
-
Procedure (for a final this compound concentration of 10 µM with 0.1% Pluronic® F-68):
-
Prepare the required volume of cell culture medium. For 10 mL of final working solution, use 9.89 mL of medium.
-
Add 100 µL of the 10% Pluronic® F-68 stock solution to the cell culture medium to achieve a final concentration of 0.1%. Mix well.
-
Add 10 µL of the 10 mM this compound stock solution in DMSO to the medium containing Pluronic® F-68.
-
Immediately vortex the solution to ensure rapid mixing and prevent precipitation.
-
The final concentration of DMSO in this working solution will be 0.1%.
-
Use this working solution immediately for your experiments.
-
Visualizations
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound binds to the Sigma-2 receptor, leading to increased ROS and subsequent apoptosis.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for resolving common this compound solubility problems.
References
Technical Support Center: Optimizing SW43 for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing SW43 to induce maximum apoptosis in experimental settings. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in inducing apoptosis?
A1: this compound is a sigma-2 receptor ligand that has been shown to induce apoptosis, particularly in cancer cells.[1] Its mechanism is primarily linked to the induction of oxidative stress. This leads to lysosomal membrane permeabilization (LMP) and endoplasmic reticulum (ER) stress, which are key events that can trigger programmed cell death.[1] Unlike some other apoptosis-inducing agents, this compound's action can be heavily dependent on reactive oxygen species (ROS).[1]
Q2: Which cellular pathways are activated by this compound to trigger apoptosis?
A2: this compound initiates a signaling cascade that converges on the intrinsic and lysosomal pathways of apoptosis. Upon binding to the sigma-2 receptor, it promotes a surge in intracellular reactive oxygen species (ROS). This oxidative stress damages lysosomal membranes, releasing cathepsins into the cytoplasm, and also induces the unfolded protein response (UPR) in the ER. Both pathways ultimately lead to the activation of caspases, which are the executive enzymes of apoptosis.[1]
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration of this compound is cell-line dependent and must be determined empirically. A dose-response experiment is the standard method. This involves treating your cells with a range of this compound concentrations for a fixed time period and then measuring the apoptotic response using an assay like Annexin V/Propidium Iodide staining followed by flow cytometry.[2] It is recommended to start with a broad range (e.g., nanomolar to micromolar) to identify an effective window, followed by a more refined titration to pinpoint the optimal concentration.
Q4: What is the recommended incubation time for this compound treatment?
A4: The ideal incubation time can vary, but a typical starting point for apoptosis induction experiments is between 24 to 48 hours.[3][4] However, time-course experiments are crucial. Analyzing apoptosis at multiple time points (e.g., 6, 12, 24, 48 hours) after treatment with an effective concentration of this compound will reveal the kinetics of apoptosis induction for your specific experimental system.
Experimental Protocols and Data Presentation
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Analysis
This protocol outlines the steps to identify the concentration of this compound that induces maximum apoptosis in a chosen cell line using Annexin V-FITC and Propidium Iodide (PI) staining with flow cytometry analysis.
Materials:
-
This compound compound
-
Cell line of interest (e.g., SW480, Jurkat)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
96-well or 6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create serial dilutions in complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Once cells have adhered (for adherent lines), replace the medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose). A typical concentration range to start with might be 10 nM to 100 µM.[2]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Staining:
-
Centrifuge the cell suspensions (e.g., at 300 x g for 5 minutes) and discard the supernatant.[5]
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[6]
-
Incubate in the dark at room temperature for 15 minutes.[6][7]
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer promptly. Collect data for at least 10,000-20,000 events per sample.[2]
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. The percentage of total apoptotic cells is the sum of early and late apoptotic populations.
-
Data Presentation: Dose-Response to this compound
Quantitative data from the dose-response experiment should be summarized in a clear table to facilitate comparison.
Table 1: Example of Dose-Dependent Apoptosis Induction by this compound in SW480 Cells after 24h Treatment
| This compound Concentration | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 µM (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| 0.1 µM | 88.7 ± 3.5 | 6.8 ± 1.1 | 3.5 ± 0.7 | 10.3 ± 1.8 |
| 1 µM | 65.4 ± 4.2 | 22.1 ± 2.9 | 10.5 ± 1.5 | 32.6 ± 4.4 |
| 10 µM | 30.1 ± 5.1 | 45.8 ± 3.8 | 20.1 ± 2.2 | 65.9 ± 6.0 |
| 50 µM | 15.6 ± 3.3 | 35.2 ± 4.5 | 45.2 ± 5.1 | 80.4 ± 9.6 |
| 100 µM | 8.9 ± 2.0 | 20.3 ± 3.1 | 68.8 ± 6.3 | 89.1 ± 9.4 |
| Data are represented as mean ± standard deviation (n=3). This is illustrative data. |
Visualizing Workflows and Pathways
Experimental Workflow for Optimization
The following diagram outlines the logical flow for determining the optimal this compound concentration.
Caption: Workflow for determining optimal this compound concentration.
This compound Signaling Pathway for Apoptosis
This diagram illustrates the proposed signaling cascade initiated by this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Troubleshooting Guide
Problem 1: Low or no apoptosis detected after this compound treatment.
| Possible Cause | Recommended Solution |
| Sub-optimal Concentration: | The concentration of this compound may be too low for your specific cell line. Perform a broader dose-response study. |
| Incorrect Incubation Time: | The apoptotic response may be delayed or transient. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the peak response time. |
| Cell Line Resistance: | The chosen cell line may be resistant to this compound-induced apoptosis. Consider testing other cell lines or investigating potential resistance mechanisms. |
| This compound Degradation: | Ensure the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. Improper storage of materials can lead to failed experiments.[8] |
| Reagent Issues: | Verify that the Annexin V/PI staining reagents are not expired and have been stored properly. Run positive and negative controls to validate the assay.[8] A common positive control for apoptosis is staurosporine.[2] |
Problem 2: High background or inconsistent results between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health/Density: | Ensure all wells are seeded with the same number of viable cells and that the cells are healthy and in the log growth phase before treatment. Over-confluency can lead to spontaneous cell death. |
| Human Error in Pipetting: | Be meticulous with pipetting to ensure accurate concentrations and cell numbers across all replicates. Double-check all calculations.[8] |
| Flow Cytometer Settings: | Ensure the flow cytometer is properly calibrated and that compensation settings are correctly applied to distinguish between FITC and PI signals. Run single-stained controls for setup. |
| Harsh Cell Handling: | Excessive mechanical stress during harvesting (e.g., vigorous pipetting, high-speed centrifugation) can damage cell membranes, leading to false positives for PI staining. Handle cells gently. |
Problem 3: Annexin V staining is positive in permeabilized cells.
| Issue | Explanation & Solution |
| Staining after Fixation: | Annexin V binding is dependent on an intact plasma membrane and requires calcium. If you fix or permeabilize your cells before staining (e.g., for intracellular targets), Annexin V will bind to phosphatidylserine (B164497) on the inner leaflet of the membrane, leading to false positives. Solution: Always perform Annexin V/PI staining on live, unfixed cells.[4] |
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 8. go.zageno.com [go.zageno.com]
Technical Support Center: Troubleshooting SW43 Instability in Aqueous Solutions
Disclaimer: Information regarding a specific compound designated "SW43" is not publicly available. Therefore, this technical support center provides a generalized framework for addressing common stability issues encountered with small molecule compounds in aqueous solutions, using "this compound" as a hypothetical example. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of small molecule compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise when working with this compound in aqueous solutions.
Q1: What is this compound and what are its primary stability challenges in aqueous solutions?
A1: this compound is a hypothetical small molecule compound. Its primary challenges in aqueous solutions are its susceptibility to hydrolytic and oxidative degradation, as well as its limited aqueous solubility.[1][2][3][4] Instability can lead to a loss of potency, the formation of degradation products that may have altered biological activity or toxicity, and inaccurate experimental results.[1]
Q2: I observed a color change in my aqueous this compound solution. What does this indicate?
A2: A color change, often to a yellow or brown hue, typically suggests oxidative degradation.[1] Oxidation can be initiated by dissolved oxygen, exposure to light, or the presence of trace metal ions.[2] To mitigate this, it is recommended to use degassed solvents and consider the addition of antioxidants.[1]
Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?
A3: Cloudiness or precipitation indicates that this compound has likely exceeded its solubility limit in the aqueous buffer.[1][5] This is a common issue for hydrophobic small molecules when diluted from a concentrated organic stock, such as DMSO.[5] Consider the following actions:
-
Decrease the final concentration: You may be working above the compound's aqueous solubility limit.[5]
-
Optimize co-solvent concentration: A slightly higher percentage of a co-solvent like DMSO might be needed to maintain solubility. However, always run a vehicle control to ensure the co-solvent concentration is not impacting your experiment.[5]
-
Adjust the pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[5][6]
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound can be significantly influenced by pH. Many small molecules contain functional groups like esters or amides that are susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions.[2][3][7] Determining the pH at which the compound has maximal stability is crucial for formulation and experimental design.[3]
Q5: I am observing a decline in the expected biological activity of this compound in my cell-based assay. Could this be due to instability?
A5: Yes, a loss of activity over the course of an experiment is a strong indicator of compound degradation in the aqueous cell culture medium.[1] It is advisable to assess the stability of this compound directly in the assay medium over the time course of your experiment.[5] Additionally, the compound may adsorb to plasticware, reducing its effective concentration.[1]
Q6: What are the optimal storage conditions for this compound stock solutions?
A6: To ensure maximum stability, stock solutions of this compound should be prepared in an anhydrous solvent like DMSO. These stocks should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and the absorption of water from the atmosphere, as DMSO is hygroscopic.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common instability issues with this compound.
| Symptom | Potential Cause | Suggested Solution(s) |
| Precipitation or Cloudiness | Poor aqueous solubility.[1][5] | - Decrease the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with the assay. - Adjust the pH of the buffer to a range where this compound is more soluble.[5] - Use solubility enhancers such as cyclodextrins.[6] |
| Color Change (e.g., yellowing) | Oxidative degradation.[1] | - Prepare solutions using degassed buffers. - Add an antioxidant (e.g., ascorbic acid, DTT) to the solution.[1] - Protect the solution from light by using amber vials or covering with foil.[2] - Store solutions under an inert gas like nitrogen or argon.[2] |
| Loss of Potency/Activity | Hydrolytic or oxidative degradation in the assay medium.[1][2] | - Perform a time-course experiment to measure the compound's concentration over time using HPLC.[5] - Optimize the pH of the buffer to a range where this compound is more stable.[3] - Prepare fresh solutions immediately before use. - Consider using low-binding plates to prevent adsorption.[1] |
| Variable Experimental Results | Inconsistent solution preparation or degradation during storage. | - Prepare fresh stock solutions and working solutions for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] - Ensure complete dissolution of the compound when preparing solutions. |
Data Presentation
The following tables present hypothetical data to illustrate the impact of different factors on the stability and solubility of this compound.
Table 1: Effect of pH on the Rate of Hydrolysis of this compound at 25°C
| Buffer pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | 12 | 0.0578 |
| 5.0 | 72 | 0.0096 |
| 7.4 | 8 | 0.0866 |
| 9.0 | 2 | 0.3465 |
Table 2: Impact of Antioxidants on the Oxidative Degradation of this compound at 25°C (pH 7.4)
| Condition | % this compound Remaining after 8 hours |
| No Antioxidant | 65% |
| 1 mM Ascorbic Acid | 95% |
| 1 mM Dithiothreitol (DTT) | 98% |
Table 3: Kinetic Solubility of this compound in Different Co-solvent Systems
| Aqueous Buffer (pH 7.4) with Co-solvent | Maximum Soluble Concentration (µM) |
| 0.1% DMSO | 5 |
| 0.5% DMSO | 25 |
| 5% Ethanol | 15 |
| 5% PEG 400 | 40 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessing the pH-Stability Profile of this compound
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).[8]
-
Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).
-
Working Solution: Dilute the stock solution into each buffer to a final concentration (e.g., 10 µM). Ensure the final organic solvent concentration is low (e.g., <0.5%) and consistent across all samples.[5]
-
Incubation: Aliquot the working solutions into separate vials for each time point and incubate at a constant temperature (e.g., 25°C or 37°C).[1]
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each pH condition.[1]
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition to determine the degradation kinetics and half-life.[1]
Protocol 2: Evaluating the Kinetic Solubility of this compound
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[5]
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.[5]
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a new 96-well plate.[5]
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[5]
-
Precipitation Detection: Visually inspect each well for signs of precipitation. For a quantitative measurement, use a plate reader to measure turbidity or light scattering (nephelometry).[5][9]
-
Determination of Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.[5]
Protocol 3: Monitoring this compound Degradation by HPLC
-
Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. This often involves forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to generate degradants.[8]
-
Sample Preparation: Prepare samples from your stability study at various time points as described in Protocol 1. If the buffer contains proteins (e.g., cell culture medium), quench the reaction and precipitate the proteins by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol.[5]
-
Analysis: Centrifuge the samples to remove any precipitate and inject the supernatant into the HPLC system.
-
Quantification: Quantify the peak area of the parent this compound compound at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 7. books.rsc.org [books.rsc.org]
- 8. sfpo.com [sfpo.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of SW43
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SW43, a potent sigma-2 (σ2) receptor ligand, while minimizing potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule that acts as a ligand for the sigma-2 (σ2) receptor.[1][2] Its primary on-target effect is the induction of apoptosis in cancer cells, particularly in models of pancreatic cancer.[1] The apoptotic mechanism induced by this compound is associated with the generation of reactive oxygen species (ROS) and can be partially independent of caspase activation.[1]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound like this compound binds to and modulates proteins other than its intended target, the σ2 receptor.[3] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity unrelated to σ2 receptor modulation, and a lack of translatable findings in drug development.[3] Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of this compound's interaction with the σ2 receptor.
Q3: How can I proactively minimize off-target effects in my experimental design with this compound?
A3: A multi-faceted approach is recommended to minimize off-target effects from the outset of your experiments:
-
Use the Lowest Effective Concentration: It is critical to determine the lowest possible concentration of this compound that elicits the desired on-target effect (e.g., apoptosis in cancer cells).[3] Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[3]
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]
-
Optimize Incubation Time: Limit the duration of this compound exposure to the shortest time necessary to observe the on-target effect. Prolonged exposure can increase the chances of off-target engagement.
-
Consider the Cellular Context: Be aware that the expression levels of on-target (σ2 receptor) and potential off-target proteins can vary significantly between different cell lines.[3]
Troubleshooting Guide
| Issue Encountered | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| High Cellular Toxicity at Low this compound Concentrations | The cell line may have low expression of the σ2 receptor and/or high expression of a sensitive off-target protein. | 1. Confirm σ2 Receptor Expression: Use techniques like Western Blot or qPCR to verify the expression level of the σ2 receptor in your cell line. 2. Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations to identify a narrow window of on-target activity. 3. Test in a Different Cell Line: Compare the effects of this compound in a cell line known to have high σ2 receptor expression. |
| Inconsistent Results Between Experiments | Variability in experimental conditions (e.g., cell density, passage number) can alter the expression of on- and off-target proteins. | 1. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers and seeding densities for all experiments. 2. Use a Fresh Aliquot of this compound: Ensure the compound has not degraded by using a fresh stock. 3. Include Positive and Negative Controls: Consistently use appropriate controls in every experiment to monitor for variability. |
| Phenotype Observed Does Not Align with Known σ2 Receptor Function | The observed effect may be mediated by an off-target protein or pathway. | 1. Genetic Knockdown/Knockout of the σ2 Receptor: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the σ2 receptor. If the phenotype persists after treatment with this compound, it is likely an off-target effect.[3][4] 2. Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to the σ2 receptor in intact cells.[3] 3. Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing or inhibiting that off-target. |
| This compound Induces ROS-Independent Cell Death | While this compound is known to induce ROS, cell death in a particular cell line might be occurring through an off-target, ROS-independent pathway. | 1. Use ROS Scavengers: Treat cells with antioxidants like N-acetylcysteine (NAC) or alpha-tocopherol (B171835) to determine if the cell death is ROS-dependent.[1] 2. Profile Apoptosis Pathways: Investigate the activation of various caspases and other apoptotic markers to see if a different cell death pathway is being initiated. |
Experimental Protocols
Protocol 1: Determining the Lowest Effective Concentration of this compound
Objective: To identify the lowest concentration of this compound that induces a significant on-target effect (e.g., apoptosis) in the cell line of interest.
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of this compound dilutions in culture medium, typically ranging from nanomolar to micromolar concentrations.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the this compound concentration and determine the EC50 (half-maximal effective concentration). The lowest effective concentration should be at or slightly above the EC50 value.
Protocol 2: Validating On-Target Engagement using siRNA
Objective: To confirm that the observed phenotype of this compound is dependent on the presence of the σ2 receptor.
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting the σ2 receptor mRNA. A non-targeting (scrambled) siRNA should be used as a negative control.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Protein Expression Analysis: Harvest a subset of cells to confirm σ2 receptor knockdown via Western Blot or qPCR.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with the predetermined lowest effective concentration of this compound and a vehicle control.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., apoptosis, cell viability). A significant reduction in the this compound-induced phenotype in the σ2 receptor knockdown cells compared to the control siRNA-treated cells indicates on-target activity.
Visualizing Workflows and Pathways
Below are diagrams illustrating key concepts and experimental workflows for minimizing the off-target effects of this compound.
References
Technical Support Center: Overcoming SW43 Treatment Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SW43 treatment in cancer cell experiments.
Troubleshooting Guides
Issue 1: Decreased or No Apoptotic Response to this compound Treatment
Researchers may observe a diminished or complete lack of apoptosis in cancer cells following this compound treatment, suggesting the development of resistance.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Upregulation of Antioxidant Pathways | 1. Measure intracellular Reactive Oxygen Species (ROS) levels using a fluorescent probe (e.g., DCFDA/H2DCFDA) via flow cytometry. 2. Perform a Western blot to assess the expression levels of key antioxidant proteins (e.g., Nrf2, SOD, Catalase). | If ROS levels are low despite this compound treatment and/or antioxidant protein levels are elevated, consider co-treatment with an inhibitor of the antioxidant pathway (e.g., a GSH synthesis inhibitor like Buthionine Sulfoximine).[1][2][3][4] |
| Altered Drug Efflux | 1. Use a fluorescently-labeled this compound analogue (if available) to assess intracellular accumulation. 2. Perform a cell viability assay with this compound in the presence of known efflux pump inhibitors. | If intracellular accumulation of the fluorescent analogue is reduced, or if viability increases in the presence of efflux pump inhibitors, this suggests increased drug efflux.[2] |
| Incorrect this compound Concentration or Incubation Time | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Conduct a time-course experiment to identify the optimal treatment duration for inducing apoptosis. | Titrate the this compound concentration and optimize the incubation time for your specific cell line. |
| Issues with Apoptosis Assay | 1. Ensure proper handling and storage of all assay reagents. 2. Include positive and negative controls in your experiment. 3. Verify instrument settings (e.g., flow cytometer compensation). | Refer to the detailed "Experimental Protocols" section for apoptosis assays and the "Troubleshooting Apoptosis Assays" FAQ for more specific guidance.[5][6] |
Experimental Workflow for Investigating Decreased Apoptotic Response
Workflow for troubleshooting decreased this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a sigma-2 receptor ligand. The sigma-2 receptor is overexpressed in many proliferating tumor cells.[7][8][9] this compound is believed to induce cancer cell death through multiple pathways, including the induction of oxidative stress via the production of Reactive Oxygen Species (ROS), leading to lysosomal dysfunction and subsequent apoptosis.[10][11]
Signaling Pathway of this compound-Induced Apoptosis
Proposed mechanism of this compound-induced cell death.
Q2: My this compound-treated cells are not showing the expected increase in ROS. What could be the reason?
A2: This could indicate the development of resistance through the upregulation of antioxidant systems.[1][2][12] Cancer cells can adapt to increased oxidative stress by enhancing their antioxidant capacity, a phenomenon known as "redox resetting".[2] This can involve the transcription factor Nrf2, which regulates the expression of several antioxidant genes.[13][14] We recommend performing a Western blot to check the levels of Nrf2 and its downstream targets. Another possibility is an issue with the ROS detection assay itself. Ensure your reagents are not expired and that your flow cytometer is properly calibrated.[15][16][17]
Potential Resistance Pathway to this compound
Upregulation of the Nrf2 antioxidant pathway as a resistance mechanism.
Q3: I am observing high background fluorescence in my Annexin V/PI apoptosis assay. How can I resolve this?
A3: High background can be due to several factors:
-
Reagent Concentration: You may be using too high a concentration of Annexin V or PI. Titrate your reagents to find the optimal concentration.[5]
-
Inadequate Washing: Ensure you are performing sufficient washing steps after staining to remove unbound reagents.[5]
-
Cell Health: Poor cell health or mechanical stress during harvesting can lead to non-specific staining. Handle cells gently and use healthy, log-phase cells for your experiments.
-
Instrument Settings: Incorrect compensation settings on the flow cytometer can lead to signal bleed-through between channels. Always run single-stain controls to set up proper compensation.
Q4: Can I combine this compound with other treatments?
A4: Yes, combination therapy is a common strategy to overcome drug resistance.[4] Based on the proposed resistance mechanism, combining this compound with an inhibitor of the Nrf2 pathway or a glutathione (B108866) synthesis inhibitor could be a rational approach to re-sensitize resistant cells.
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V/PI Staining
-
Cell Preparation:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound for the determined time. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use single-stain controls for compensation.
-
Gate on the cell population to exclude debris.
-
Quantify the percentage of cells in each quadrant (Live, Early Apoptosis, Late Apoptosis, Necrotic).
-
Protocol 2: Measurement of Intracellular ROS
-
Cell Preparation:
-
Culture and treat cells with this compound as described in the apoptosis protocol. Include a positive control (e.g., H₂O₂) and a negative control.
-
-
Staining:
-
After treatment, remove the medium and wash the cells with PBS.
-
Add a pre-warmed solution of 10 µM DCFDA/H2DCFDA in serum-free medium to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Analysis:
References
- 1. Frontiers | Modulation of redox homeostasis: A strategy to overcome cancer drug resistance [frontiersin.org]
- 2. Cancer drug resistance: redox resetting renders a way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Oxidative Stress-Inducing Anticancer Therapies: Taking a Closer Look at Their Immunomodulating Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sigma‐2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy | Semantic Scholar [semanticscholar.org]
- 10. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
SW43 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
Welcome to the technical support center for SW43, a selective sigma-2 receptor ligand utilized in cancer research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective sigma-2 receptor ligand and agonist.[1] It is under investigation as a potential anti-cancer agent due to its ability to induce cell death in proliferating cancer cells, which often overexpress sigma-2 receptors.[2][3] The primary mechanism of action for this compound involves inducing a caspase-independent apoptotic process.[4][5] This process is initiated by the permeabilization of the lysosomal membrane (LMP) and a subsequent increase in cellular oxidative stress.[4][5]
Q2: We are observing significant variability in our cell viability assays with this compound. What are the potential causes?
A2: Variability in cell viability assays with this compound can stem from several factors:
-
Cell Line Specificity: Different cancer cell lines can exhibit varying sensitivity to this compound. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Assay Type: The choice of viability assay can influence results. Assays based on metabolic activity, such as MTT or MTS, may yield different results compared to ATP-based assays like CellTiter-Glo, which measure the number of viable cells.[4][6]
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in viability readouts. Ensure consistent cell seeding across all wells and experiments.
-
Reagent Quality and Preparation: Ensure that this compound stock solutions are properly prepared, stored, and protected from light to prevent degradation. The quality and preparation of assay reagents are also critical.
Q3: Our apoptosis assays are showing inconsistent results. Why might this be?
A3: Inconsistency in apoptosis assays with this compound is often linked to its specific mechanism of cell death. This compound induces a caspase-independent form of apoptosis.[4][5] Therefore, assays that rely on the detection of caspase-3 activity may not accurately reflect the extent of this compound-induced cell death.[3] For more reliable results, consider using methods that are not solely dependent on caspase activation, such as Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[2]
Q4: How does oxidative stress contribute to this compound's mechanism, and how can we control for it in our experiments?
A4: this compound treatment leads to a significant increase in cellular oxidative stress, which is a key driver of its cytotoxic effects.[4][5] To control for the effects of oxidative stress, you can co-treat cells with antioxidants. N-acetylcysteine (NAC), a hydrophilic antioxidant, has been shown to provide greater protection against this compound-induced cytotoxicity than the lipophilic antioxidant α-tocopherol.[4][5] Including an antioxidant-treated group in your experimental design can help to confirm that the observed effects are mediated by oxidative stress.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Use a hemocytometer or automated cell counter to ensure accurate cell counts before seeding. Allow cells to adhere and distribute evenly before adding this compound. |
| This compound Stock Instability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution in small aliquots at -20°C or -80°C, protected from light. |
| Suboptimal Assay Incubation Time | Optimize the incubation time with this compound. A 24-hour treatment period has been used in some studies.[7] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
| Edge Effects in Microplates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
Issue 2: Difficulty in Detecting Apoptosis
| Potential Cause | Troubleshooting Step |
| Using a Caspase-Dependent Assay | As this compound induces caspase-independent apoptosis,[4][5] switch to an alternative apoptosis detection method. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is recommended.[2] |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers after this compound treatment. |
| Cell Handling during Staining | Be gentle when harvesting and washing cells to avoid mechanical damage that can lead to false-positive results for necrosis (PI staining). |
Issue 3: Inconsistent Oxidative Stress Measurements
| Potential Cause | Troubleshooting Step |
| Probe Specificity and Concentration | Different fluorescent probes detect different reactive oxygen species (ROS). CM-H2DCFDA is commonly used to detect intracellular ROS.[7] Optimize the probe concentration and incubation time to ensure a robust signal without inducing cytotoxicity. |
| Light-Induced Probe Oxidation | Protect fluorescent probes from light during all steps of the experiment, including incubation and measurement, to prevent auto-oxidation and false-positive signals. |
| Lack of Positive Control | Include a positive control, such as hydrogen peroxide (H2O2), to ensure that the assay is working correctly and to provide a reference for the level of oxidative stress.[7] |
Experimental Protocols
Cell Viability Assay (Luminescent ATP Assay)
This protocol is adapted from studies investigating this compound-induced cell death.[4][7]
-
Cell Seeding: Seed pancreatic cancer cells (e.g., BxPC-3) in a 96-well white, clear-bottom plate at a density of 5,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[7]
-
ATP Measurement: Use a luminescent cell viability assay kit (e.g., CellTiter-Glo®). Allow the plate and reagents to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value using non-linear regression.
Lysosomal Membrane Permeabilization (LMP) Assay (LysoTracker Staining)
This protocol is based on methods used to assess LMP following treatment with sigma-2 ligands.[7]
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate or in an appropriate imaging dish.
-
This compound Treatment: Treat cells with this compound at the desired concentration and for the desired time (e.g., 1 hour).[7] Include a vehicle control.
-
LysoTracker Staining: During the last 30 minutes of this compound treatment, add a lysosomal staining probe (e.g., LysoTracker Green) to the culture medium at the manufacturer's recommended concentration.
-
Washing: Gently wash the cells twice with warm PBS to remove the unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets. In healthy cells, the probe will accumulate in the acidic lysosomes, resulting in a punctate staining pattern. Upon LMP, the probe will leak into the cytosol, leading to a more diffuse fluorescence signal.
-
Quantification (Optional): For a quantitative analysis, flow cytometry can be used to measure the mean fluorescence intensity of the LysoTracker signal.[7]
Oxidative Stress Assay (CM-H2DCFDA Staining)
This protocol is based on the detection of intracellular ROS following this compound treatment.[7]
-
Cell Seeding and Treatment: Seed cells in a suitable plate and treat with this compound as described for the other assays. Include a vehicle control and a positive control (e.g., H2O2). Co-treatment with an antioxidant like NAC can be included as a negative control for oxidative stress.[5]
-
Probe Loading: After the desired treatment time, remove the medium and wash the cells once with warm PBS. Add pre-warmed medium containing the CM-H2DCFDA probe (typically 5-10 µM) and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with warm PBS to remove the excess probe.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~495 nm, emission ~525 nm) or visualize the cells using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the vehicle control to determine the fold-change in ROS production.
Visualizations
This compound Mechanism of Action
Caption: this compound binds to the sigma-2 receptor, leading to lysosomal membrane permeabilization, increased oxidative stress, and caspase-independent apoptosis.
General Experimental Workflow for this compound Analysis
Caption: A general workflow for studying the effects of this compound on cancer cells, from treatment to data analysis.
References
- 1. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal Membrane Permeabilization is an Early Event in Sigma-2 Receptor Ligand Mediated Cell Death in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal membrane permeabilization is an early event in Sigma-2 receptor ligand mediated cell death in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysosomal Membrane Permeabilization is an Early Event in Sigma-2 Receptor Ligand Mediated Cell Death in Pancreatic Cancer | springermedizin.de [springermedizin.de]
Technical Support Center: Navigating SW43-Induced Toxicity in Normal Cells
Welcome to the technical support center for researchers utilizing SW43. This resource provides essential information, troubleshooting guidance, and detailed protocols to help you anticipate, identify, and mitigate the potential toxic effects of this compound on normal (non-cancerous) cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel synthetic small molecule that functions as a sigma-2 receptor ligand. In cancer cells, it is known to induce apoptosis (programmed cell death). A significant part of its cytotoxic mechanism involves the generation of intracellular Reactive Oxygen Species (ROS) and the permeabilization of lysosomal membranes.
Q2: Why is this compound toxic to normal cells?
A2: While sigma-2 receptors are overexpressed in many cancer cell lines, they are also present in healthy tissues, including the liver, kidneys, and brain. Therefore, this compound can exert off-target effects on these normal cells. Interestingly, studies have shown that the cytotoxic effects of this compound may be independent of the sigma-2 receptor (TMEM97) and its associated protein PGRMC1, suggesting a broader, less specific mechanism of toxicity, likely related to the induction of oxidative stress.
Q3: What are the observable signs of this compound toxicity in normal cell cultures?
A3: Common indicators of this compound-induced toxicity include a dose-dependent decrease in cell viability, morphological changes such as cell shrinkage and detachment, increased presence of apoptotic bodies, and measurable increases in intracellular ROS levels and lysosomal membrane permeability.
Q4: Is there a known therapeutic window for this compound?
A4: A therapeutic window for this compound is suggested by the higher expression of sigma-2 receptors in proliferating cancer cells compared to quiescent normal cells. This differential expression may allow for a concentration range where cancer cells are selectively targeted. However, this window is likely to be narrow and highly dependent on the specific normal and cancerous cell types being compared. One preclinical study reported "minimal toxicities" when this compound was used in combination with gemcitabine (B846) in an animal model, suggesting that combination therapies might widen this window.[1][2]
Q5: How can I minimize this compound toxicity to normal cells in my experiments?
A5: Several strategies can be employed:
-
Dose Optimization: Conduct thorough dose-response studies to identify the lowest effective concentration of this compound that induces the desired effect in your target cancer cells while minimizing toxicity in normal control cells.
-
Antioxidant Co-treatment: Since a primary mechanism of this compound toxicity is ROS production, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E (α-tocopherol) may mitigate these effects.
-
Targeted Delivery Systems: While still in the research phase for many compounds, developing targeted delivery systems that specifically direct this compound to cancer cells could significantly reduce off-target toxicity.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule might allow normal cells to recover from this compound-induced stress.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High variability in cell viability assay results.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating and verify even cell distribution across wells using microscopy. |
| Compound precipitation | This compound, like many small molecules, may have limited solubility in aqueous media. Visually inspect for precipitates. If observed, try dissolving the compound in a small amount of DMSO before diluting in culture medium. Always include a vehicle control with the same final DMSO concentration. |
| Edge effects on microplates | Wells on the outer edges of a 96-well plate are prone to evaporation. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Assay interference | This compound may interfere with the chemistry of certain viability assays (e.g., direct reduction of MTT). Run a cell-free control with this compound and the assay reagent to check for direct reactivity. |
Issue 2: No or low toxicity observed in positive control cancer cells.
| Potential Cause | Troubleshooting Step |
| Incorrect compound concentration | Verify the stock solution concentration and the dilution calculations. |
| Compound degradation | Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. |
| Cell line resistance | The cancer cell line you are using may have intrinsic or acquired resistance to this compound. Confirm the expected sensitivity from literature or previous experiments. |
| Insufficient incubation time | The cytotoxic effects of this compound may require a longer incubation period to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
Issue 3: Antioxidant co-treatment is not reducing toxicity.
| Potential Cause | Troubleshooting Step |
| Inappropriate antioxidant or concentration | The chosen antioxidant may not be effective against the specific ROS generated by this compound, or the concentration may be too low. Test a panel of antioxidants (e.g., NAC, α-tocopherol, Trolox) at various concentrations. |
| Timing of co-treatment | The antioxidant may need to be present before, during, or after this compound treatment to be effective. Experiment with different co-incubation protocols. |
| ROS-independent toxicity | While ROS production is a major factor, this compound may also induce toxicity through other, ROS-independent mechanisms. |
Quantitative Data Summary
Due to the limited availability of public data on this compound's IC50 values in a wide range of normal human cell lines, the following table is provided as an illustrative example of how to present such data. Researchers are strongly encouraged to determine these values empirically for their specific cell lines of interest.
Table 1: Illustrative IC50 Values of this compound in Cancerous and Normal Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| PANC-1 | Human Pancreatic Cancer | ~20-30 |
| BxPC-3 | Human Pancreatic Cancer | ~15-25 |
| hTERT-HPNE | Normal Human Pancreatic Duct | >100 (Hypothetical) |
| HEK293 | Human Embryonic Kidney | >100 (Hypothetical) |
| IMR-90 | Human Fetal Lung Fibroblast | >100 (Hypothetical) |
Note: The IC50 values for cancer cell lines are approximated from published data. Values for normal cell lines are hypothetical and should be experimentally determined.
Experimental Protocols
Here are detailed protocols for key experiments to assess this compound-induced toxicity.
Protocol 1: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Normal human cell line of interest
-
This compound
-
DCFH-DA (5 mM stock in DMSO)
-
H₂O₂ (positive control)
-
Phosphate-buffered saline (PBS)
-
Serum-free culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Allow cells to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a 20 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of culture medium containing various concentrations of this compound, a positive control (e.g., 100 µM H₂O₂), and a vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 1, 4, or 24 hours).
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Lysosomal Membrane Permeability Assay
This protocol uses Acridine Orange (AO) staining to assess lysosomal integrity.
Materials:
-
Normal human cell line of interest
-
This compound
-
Acridine Orange (1 mg/mL stock in water)
-
Chloroquine (positive control for lysosomal destabilization)
-
Culture medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound, a positive control (e.g., 50 µM Chloroquine), and a vehicle control for the desired time.
-
Prepare a 5 µg/mL working solution of Acridine Orange in complete culture medium.
-
Remove the treatment medium and add the AO-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with a drop of PBS.
-
Immediately visualize the cells using a fluorescence microscope. Healthy cells will show bright red fluorescence within intact lysosomes. Cells with compromised lysosomal membranes will exhibit a diffuse green fluorescence throughout the cytoplasm and nucleus.
Protocol 3: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Normal human cell line of interest
-
This compound
-
Staurosporine (positive control for apoptosis)
-
Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Seed cells in a 6-well plate and treat with this compound, a positive control (e.g., 1 µM Staurosporine), and a vehicle control.
-
After the desired incubation period, harvest the cells (including any floating cells) and centrifuge to obtain a cell pellet.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer and the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit protocol.
-
Measure the absorbance at 405 nm using a microplate reader. An increase in absorbance indicates higher caspase-3 activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced toxicity in normal cells.
Caption: General experimental workflow for assessing this compound toxicity.
Caption: A logical troubleshooting workflow for inconsistent cell viability data.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of SW43
A-Hub for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the in vivo bioavailability of the novel tankyrase inhibitor, SW43. As this compound is a promising agent for modulating Wnt/β-catenin signaling, overcoming its limited bioavailability due to poor aqueous solubility is critical for obtaining reliable and reproducible preclinical data. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective small molecule inhibitor of tankyrase 1 and 2, enzymes that play a key role in the Wnt/β-catenin signaling pathway. Aberrant Wnt signaling is implicated in various cancers, making this compound a valuable research tool and potential therapeutic candidate.[1][2] However, this compound is a highly lipophilic compound with poor aqueous solubility. This characteristic often leads to low dissolution in the gastrointestinal tract, resulting in poor absorption and low oral bioavailability, which can cause inconsistent results in in vivo studies.[3]
Q2: What are the initial steps to diagnose bioavailability issues with this compound in my experiments?
A2: A systematic approach is essential. Start with a thorough physicochemical characterization of your batch of this compound. This data will guide the selection of an appropriate formulation strategy. Key parameters to measure include:
-
Aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).[4]
-
LogP/LogD to understand its lipophilicity.
-
Solid-state characterization (e.g., crystallinity vs. amorphous state) using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
If you observe low solubility and high lipophilicity, it is highly likely that these properties are contributing to poor bioavailability.
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A3: For poorly soluble compounds like this compound, several formulation strategies can be employed to enhance oral bioavailability.[5] These include:
-
Co-solvent systems: Using a mixture of water-miscible organic solvents to increase solubility.[6]
-
Lipid-based formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve solubility and absorption.[6]
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.[7]
-
Particle size reduction: Techniques like micronization or nanosuspension can increase the surface area for dissolution.[8]
The choice of strategy will depend on the specific properties of this compound and the experimental context.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High variability in efficacy between animals in the same treatment group. | 1. Inconsistent dosing due to poor suspension of this compound. 2. Variable absorption of this compound among animals. | 1. Ensure the dosing formulation is a homogenous and stable suspension. Use a vehicle with appropriate viscosity and resuspend thoroughly before each dose. 2. Consider using a formulation designed to improve solubility and absorption, such as a co-solvent system or a SEDDS (see protocols below). |
| Lack of a clear dose-response relationship. | 1. Saturation of absorption at higher doses due to poor solubility. 2. Rapid metabolism or clearance of this compound. | 1. Improve the formulation to enhance solubility and dissolution, which may help maintain dose proportionality in absorption. 2. Conduct a preliminary pharmacokinetic (PK) study to determine the exposure levels at different doses and to understand the metabolic profile of this compound. |
| No observable in vivo efficacy despite proven in vitro potency. | 1. Insufficient systemic exposure to this compound to reach the target tissue at a therapeutic concentration. 2. Formulation is not releasing the drug effectively in vivo. | 1. Perform a PK study to measure the plasma and tumor concentrations of this compound after administration. 2. Switch to a more advanced formulation strategy, such as a solid dispersion or a nanosuspension, to significantly improve bioavailability.[8][9] |
| Precipitation of this compound observed during formulation preparation or administration. | 1. The concentration of this compound exceeds its solubility limit in the chosen vehicle. 2. pH changes upon administration causing the drug to precipitate. | 1. Conduct solubility screening to find a more suitable vehicle or vehicle combination. 2. Use a formulation that can maintain this compound in a solubilized state upon dilution in physiological fluids, such as a SEDDS. |
Data Presentation: Enhancing this compound Bioavailability
The following tables summarize hypothetical but representative data from formulation screening studies aimed at improving the oral bioavailability of this compound in a rodent model.
Table 1: Solubility of this compound in Various Pharmaceutical Excipients
| Excipient | This compound Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| PEG 400 | 25.3 |
| Propylene Glycol | 15.8 |
| Tween 80 | 42.1 |
| Kolliphor® EL | 55.6 |
| Capryol™ 90 | 38.4 |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% CMC) | 52 ± 15 | 4.0 | 410 ± 120 | 100 (Reference) |
| Co-solvent (30% PEG 400 in water) | 185 ± 45 | 2.0 | 1,480 ± 350 | 361 |
| SEDDS (Kolliphor® EL/Capryol™ 90/PEG 400) | 450 ± 98 | 1.0 | 3,960 ± 870 | 966 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for this compound
Objective: To prepare a simple co-solvent formulation for oral administration of this compound to improve its solubility.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Sterile vials
Methodology:
-
Weigh the required amount of this compound.
-
In a sterile vial, add the appropriate volume of PEG 400 to achieve the desired final concentration of the co-solvent (e.g., 30% v/v).
-
Add the this compound powder to the PEG 400 and stir using a magnetic stirrer until the compound is completely dissolved. Gentle warming (to ~40°C) may be used to facilitate dissolution.
-
Once dissolved, slowly add the sterile water to the final volume while continuously stirring to form a clear solution.
-
Visually inspect the solution for any precipitation. If the solution remains clear, it is ready for oral gavage.
Protocol 2: Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To develop a lipid-based SEDDS to significantly enhance the oral bioavailability of this compound.
Materials:
-
This compound powder
-
Kolliphor® EL (surfactant)
-
Capryol™ 90 (oil)
-
PEG 400 (co-solvent)
-
Magnetic stirrer and stir bar
-
Dynamic light scattering (DLS) instrument for droplet size analysis
Methodology:
Part A: Formulation
-
Based on solubility screening (see Table 1), select an oil, surfactant, and co-solvent. A common starting point is a ratio of 30:40:30 (w/w/w) of oil:surfactant:co-solvent.
-
Weigh and mix Kolliphor® EL, Capryol™ 90, and PEG 400 in a glass vial.
-
Add the required amount of this compound to the mixture and stir until a clear, homogenous solution is formed. This is the SEDDS pre-concentrate.
Part B: Characterization
-
Emulsification Study: Add a small volume (e.g., 100 µL) of the SEDDS pre-concentrate to a larger volume of aqueous medium (e.g., 100 mL of water or simulated gastric fluid) with gentle agitation.
-
Visual Assessment: Observe the spontaneity of emulsification and the appearance of the resulting emulsion (it should be clear to slightly opalescent).
-
Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) of the emulsion using a DLS instrument. A smaller droplet size (typically < 200 nm) is desirable for better absorption.
Protocol 3: In Vivo Pharmacokinetic Study of this compound Formulations
Objective: To evaluate and compare the oral bioavailability of different this compound formulations in a rodent model.
Materials:
-
This compound formulations (e.g., aqueous suspension, co-solvent, SEDDS)
-
Appropriate animal model (e.g., male Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the animals overnight prior to dosing but allow free access to water.
-
Administer the this compound formulations via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein or saphenous vein).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Wnt/β-catenin Signaling Pathway and the Role of this compound
Caption: Canonical Wnt signaling pathway with the inhibitory action of this compound on Tankyrase.
Experimental Workflow for Improving this compound Bioavailability
Caption: A systematic workflow for the development and selection of an improved formulation for this compound.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to improve the bioavailability of a drug? [synapse.patsnap.com]
SW43 degradation pathways and storage conditions
Important Notice: The information for a chemical compound designated "SW43" is not publicly available. Initial searches have yielded results for industrial equipment and biological materials that do not correspond to a research compound for drug development. The following information is a generalized template based on best practices for handling and storing novel chemical compounds in a research setting. Please replace the placeholder information with data specific to your compound once it is available.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: As a general guideline for novel compounds, it is recommended to store this compound under controlled conditions to prevent degradation. Until specific stability data is available, store the compound at -20°C or -80°C, protected from light and moisture. Aliquoting the compound upon receipt can minimize freeze-thaw cycles.
Q2: What solvents are suitable for dissolving this compound?
A2: The solubility of a novel compound can vary. It is advisable to start with common laboratory solvents such as DMSO, ethanol, or a buffered aqueous solution. We recommend performing small-scale solubility tests before preparing a stock solution.
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: To determine the stability of this compound in your specific experimental setup, a pilot stability study is recommended. This involves incubating the compound under your experimental conditions (e.g., in your cell culture media at 37°C) and measuring its concentration at different time points using an appropriate analytical method, such as HPLC or LC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage conditions. Ensure the compound is protected from light and moisture, and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a quantitative analytical method. | |
| Low or no compound activity | Compound precipitation in the experimental medium. | Check the solubility of this compound in your experimental buffer or medium. Consider using a lower concentration or adding a solubilizing agent if compatible with your assay. |
| Degradation of the compound under experimental conditions. | Perform a stability study of this compound under your specific experimental conditions to determine its half-life. | |
| Unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) | Presence of degradation products. | This may indicate compound instability. Analyze the degradation products to understand the degradation pathway. Consider modifying experimental conditions to improve stability (e.g., adjusting pH, adding antioxidants). |
| Contamination of the sample. | Ensure proper handling and use of clean labware to avoid contamination. |
Experimental Protocols
Protocol 1: General Procedure for Stock Solution Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Compound Stability in an Aqueous Buffer
-
Prepare a solution of this compound in the desired aqueous buffer at the final experimental concentration.
-
Incubate the solution under the intended experimental conditions (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a suitable analytical method (e.g., HPLC, LC-MS) to determine the concentration of the remaining this compound.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
Potential Degradation Pathways
Without specific data on this compound, potential degradation pathways can only be hypothesized based on common chemical structures. For many organic molecules, hydrolysis and oxidation are common degradation routes.
Hypothetical Hydrolytic Degradation Pathway
Caption: Hypothetical hydrolytic degradation of this compound.
Hypothetical Oxidative Degradation Pathway
Caption: Hypothetical oxidative degradation of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
Refining SW43 treatment duration for optimal results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers working with the novel sigma-2 receptor ligand, SW43. The information is based on published preclinical data and is intended to assist with experimental design and troubleshooting. As this compound is currently in the preclinical stage of development, information regarding clinical treatment duration and protocols in humans is not available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and selective sigma-2 receptor ligand.[1][2] Sigma-2 receptors are overexpressed in proliferating cancer cells, including pancreatic cancer, making them a target for anti-cancer therapies.[1][3] this compound induces apoptosis in cancer cells.[1][3] Its mechanism appears to be reliant on oxidative stress and may be independent of caspase-3 activation.[1]
Q2: In which cancer type has this compound shown the most promise in preclinical studies?
A2: Preclinical studies have highlighted the potential of this compound in pancreatic cancer. It has demonstrated the ability to induce apoptosis in pancreatic cancer cell lines and stabilize tumor progression in animal models, particularly in combination with the standard chemotherapy agent, gemcitabine (B846).[1][3]
Q3: How does the efficacy of this compound compare to other sigma-2 receptor ligands?
A3: In in vitro studies on pancreatic cancer cell lines, this compound has shown higher cytotoxicity compared to the earlier sigma-2 ligand, SV119.[3] When combined with gemcitabine, this compound was superior to other tested sigma-2 ligands in stabilizing tumor volume in an in vivo model.[1][3]
Q4: What is the known signaling pathway affected by this compound?
A4: this compound triggers apoptosis, a form of programmed cell death. The extrinsic and intrinsic apoptosis pathways are complex signaling cascades. While the precise downstream signaling of this compound is still under investigation, it is known to induce apoptosis, which ultimately leads to the activation of executioner caspases and cell death.
Troubleshooting Guides for Preclinical Experiments
| Issue | Possible Cause | Recommended Action |
| Low cytotoxicity observed in vitro | Cell line may have low expression of sigma-2 receptors. | Screen different cancer cell lines for sigma-2 receptor expression levels. |
| This compound concentration is too low. | Perform a dose-response study to determine the optimal concentration for your cell line. | |
| Incorrect incubation time. | Optimize the incubation time for this compound treatment. Preclinical studies have used an 18-hour incubation period.[3] | |
| High variability in in vivo tumor growth | Inconsistent tumor cell implantation. | Ensure consistent cell numbers and injection technique for tumor implantation. |
| Animal health and welfare issues. | Monitor animal health closely and ensure compliance with all ethical guidelines. | |
| Difficulty in assessing apoptosis | Inappropriate assay for the expected mechanism. | As this compound-induced apoptosis may be caspase-3 independent, consider using multiple apoptosis assays, such as Annexin V staining and TUNEL assays, in addition to caspase activity assays.[3] |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from preclinical studies on this compound.[3]
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Panc02, AsPC-1, MiaPaCa-2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 18 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Tumor Growth Study
This protocol is a general guideline based on the methodology of preclinical pancreatic cancer models.[1][3]
Objective: To evaluate the effect of this compound, alone and in combination with gemcitabine, on tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Pancreatic cancer cells (e.g., Panc02)
-
This compound
-
Gemcitabine
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound, Gemcitabine, this compound + Gemcitabine).
-
Administer treatments as per the determined schedule and dosage. For example, this compound might be administered via intraperitoneal injection.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Validation & Comparative
A Comparative Guide to SW43 and Other Sigma-2 Receptor Ligands for Researchers
This guide provides a comprehensive comparison of the sigma-2 receptor ligand SW43 with other notable ligands, SV119 and Siramesine (SRM). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at their performance based on experimental data.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound, SV119, and SRM, providing a clear comparison of their binding affinities and cytotoxic effects on various cancer cell lines.
Table 1: Sigma-2 Receptor Binding Affinities
| Ligand | IC50 (nM) for inhibiting [¹²⁵I]-ISO-2 binding in Panc02 tumor membranes |
| SRM | 1.9 ± 0.1 |
| SV119 | 7.8 ± 1.7 |
| This compound | 18 ± 2.1 |
| (+)-pentazocine (Sigma-1 ligand) | 1381 ± 33 |
| Data from competitive binding assays show the affinity rank order for these sigma ligands as Siramesine > SV119 ≥ this compound.[1][2] |
Table 2: In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines
| Cell Line | This compound (μM) | SV119 (μM) | SRM (μM) |
| AsPC1 | 38 | 95 | 29 |
| BxPC3 | 56 | 106 | 36 |
| Cfpac | 21 | 50 | 11 |
| Panc1 | 42 | 88 | 25 |
| MiaPaCa-2 | 35 | 75 | 22 |
| Panc02 (mouse) | 28 | 65 | 18 |
| The IC50 values were determined after 18 hours of treatment. The data indicates a relative cytotoxicity rank order of SRM > this compound > SV119.[1] |
Table 3: Induction of Apoptosis in Panc02 Cells
| Treatment (25 μM) | Relative Caspase-3 Activity (Fold increase vs. vehicle) | Apoptosis (% of Annexin-V positive cells) |
| SV119 | ~1.5 | Not specified |
| This compound | ~3.0 | 34% |
| SRM | ~5.4 | 46% |
| Data shows that the rank order for inducing apoptosis is SRM > this compound > SV119 in vitro.[1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Competitive Binding Assay
This assay determines the binding affinity of the ligands to the sigma-2 receptor.
-
Cell Preparation: Panc02 tumor membrane homogenates are prepared.
-
Radioligand: [¹²⁵I]-ISO-2 is used as the radioligand for the sigma-2 receptor.
-
Procedure:
-
The membrane homogenates are incubated with a fixed concentration of [¹²⁵I]-ISO-2.
-
Increasing concentrations of the competitor ligands (this compound, SV119, SRM) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The amount of bound radioligand is measured using a gamma counter.
-
-
Data Analysis: The IC50 values, which represent the concentration of the ligand that inhibits 50% of the specific binding of the radioligand, are calculated from the competition curves.[1][2]
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound, SV119, or SRM for 18 hours.
-
Procedure:
-
An equal volume of CellTiter-Glo® reagent is added to each well.
-
The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated based on the dose-response curves.[1][4][5][6]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment: Panc02 cells are treated with 25 μM of SV119, this compound, or SRM for 18 hours.
-
Procedure:
-
Cells are lysed to release cellular contents.
-
The cell lysate is incubated with the fluorogenic caspase-3 substrate Ac-DEVD-AMC.
-
Cleavage of the substrate by active caspase-3 releases the fluorescent group AMC.
-
-
Data Analysis: The fluorescence is measured using a fluorometer. The results are expressed as a fold increase in caspase-3 activity relative to the vehicle-treated control.[1][7]
Apoptosis Assay (Annexin-V Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.
-
Cell Treatment: Cells are treated with the sigma-2 receptor ligands as described for the caspase-3 assay.
-
Staining:
-
Cells are harvested and washed with binding buffer.
-
Cells are incubated with FITC-conjugated Annexin-V and propidium (B1200493) iodide (PI).
-
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin-V positive and PI-negative cells are considered to be in early apoptosis.[1][2][8][9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow and the proposed signaling pathways for the sigma-2 receptor ligands.
Summary and Conclusion
The experimental data consistently demonstrates that while all three ligands bind to the sigma-2 receptor and induce apoptosis in pancreatic cancer cells, they exhibit different potencies. Siramesine (SRM) shows the highest binding affinity and is the most potent in terms of cytotoxicity and apoptosis induction.[1] this compound is more potent than SV119 in these in vitro assays.[1]
Interestingly, the mechanism of action may differ between the ligands. This compound-induced apoptosis appears to be at least partially mediated by the generation of reactive oxygen species and increased lysosomal membrane permeability.[1][10] In contrast, SRM's cytotoxic effects have been linked to mitochondrial destabilization.[11] The apoptotic pathways for these ligands can be both caspase-3 dependent and independent.[1]
While SRM is the most potent in vitro, a study combining these ligands with gemcitabine (B846) in an in vivo pancreatic cancer model showed that the this compound combination treatment was superior in stabilizing tumor volume with minimal toxicities.[1][12] This suggests that in vitro potency may not be the sole determinant of in vivo efficacy, and factors such as pharmacokinetics and synergy with other therapeutics play a crucial role. This compound, therefore, represents a promising candidate for further clinical development, particularly in combination therapies.[1]
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ch.promega.com [ch.promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SW43 and PB28 Efficacy in Preclinical Cancer Models
For Immediate Release
AUSTIN, Texas – December 9, 2025 – A comprehensive analysis of preclinical data on two promising sigma-2 receptor ligands, SW43 and PB28, reveals distinct efficacy profiles and mechanisms of action in various cancer models. This guide synthesizes available experimental data to offer a comparative overview for researchers, scientists, and professionals in drug development, highlighting their potential as anticancer agents. While direct head-to-head studies are limited, a comparison of their performance in different cancer models provides valuable insights into their therapeutic potential.
Executive Summary
This compound, a novel sigma-2 receptor ligand, has demonstrated significant efficacy in pancreatic cancer models, notably when used in combination with the standard chemotherapeutic agent, gemcitabine (B846). Its mechanism of action is linked to the induction of apoptosis through the generation of reactive oxygen species (ROS).
PB28, a mixed sigma-2 receptor agonist and sigma-1 receptor antagonist, has shown potent anticancer effects in breast cancer cell lines. It is characterized by its ability to induce caspase-independent apoptosis and to synergize with conventional chemotherapy drugs like doxorubicin.
Interestingly, the cytotoxic effects of both this compound and PB28 have been reported to be independent of the sigma-2 receptor-associated proteins TMEM97 and PGRMC1, suggesting a potential convergence in their downstream signaling pathways.
In Vitro Efficacy: A Tale of Two Cancers
The in vitro cytotoxic activities of this compound and PB28 have been evaluated in different cancer cell line panels, precluding a direct, uniform comparison. However, by examining the available IC50 data, a picture of their relative potencies in their respective primary areas of investigation emerges.
Table 1: Comparative In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines [1]
| Cell Line | Cancer Type | This compound IC50 (µM) |
| Panc02 | Pancreatic Adenocarcinoma (mouse) | 21 |
| AsPC-1 | Pancreatic Adenocarcinoma (human) | 28 |
| BxPC-3 | Pancreatic Adenocarcinoma (human) | 56 |
| Cfpac-1 | Pancreatic Adenocarcinoma (human) | 29 |
| Panc-1 | Pancreatic Adenocarcinoma (human) | 49 |
| MiaPaCa-2 | Pancreatic Adenocarcinoma (human) | 35 |
Table 2: Comparative In Vitro Efficacy of PB28 in Breast Cancer Cell Lines [2][3]
| Cell Line | Cancer Type | PB28 IC50 (nM) after 48h |
| MCF7 | Breast Adenocarcinoma (human) | in the nanomolar range |
| MCF7 ADR | Doxorubicin-resistant Breast Adenocarcinoma (human) | in the nanomolar range |
Note: Direct comparison of IC50 values between this compound and PB28 is challenging due to different cancer types, experimental conditions, and units of concentration.
In Vivo Antitumor Activity
In vivo studies in animal models further underscore the therapeutic potential of both compounds in specific cancer contexts.
This compound in a Pancreatic Cancer Xenograft Model:
In a preclinical model using Panc02 mouse adenocarcinoma cells, this compound administered as a single agent was shown to decrease tumor volume to a similar extent as gemcitabine.[4] The combination of this compound and gemcitabine resulted in the stabilization of tumor volume, proving superior to either treatment alone.[4]
PB28 in a Breast Cancer Xenograft Model:
While specific tumor volume reduction data for PB28 in a xenograft model was not detailed in the reviewed literature, studies have shown its ability to inhibit cell growth and synergize with doxorubicin, suggesting potential for in vivo efficacy.[2][3]
Mechanistic Insights: Divergent Paths to Apoptosis
This compound and PB28, while both targeting the sigma-2 receptor, appear to induce cancer cell death through distinct signaling pathways.
This compound's Pro-Apoptotic Mechanism:
This compound-induced apoptosis in pancreatic cancer cells is, at least in part, mediated by the generation of Reactive Oxygen Species (ROS).[4] While it leads to the activation of caspase-3, an executive enzyme in apoptosis, the cell death process is not entirely dependent on this caspase, as inhibitors of caspase-3 could not completely prevent cell death.[1][4]
PB28's Pro-Apoptotic Mechanism:
In breast cancer cells, PB28 induces a form of apoptosis that is independent of caspase activation.[2][3] This suggests an alternative cell death pathway that could be particularly effective in cancers that have developed resistance to traditional apoptosis-inducing agents. PB28 has also been shown to reduce the expression of P-glycoprotein (P-gp), a protein associated with multidrug resistance.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are summarized below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or PB28.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5][6]
In Vivo Xenograft Tumor Model
This model is used to evaluate the in vivo antitumor efficacy of the compounds.
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 cells).[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal or intravenous injections of this compound or PB28, while the control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Data Analysis: The change in tumor volume over time is plotted to assess the efficacy of the treatment compared to the control.[7][8]
Apoptosis Detection (Annexin V Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with this compound or PB28 for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10]
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of proteins involved in apoptosis.
-
Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of each sample is determined to ensure equal loading.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members), followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.[11][12]
Conclusion
This compound and PB28 are promising sigma-2 receptor ligands with distinct anticancer profiles. This compound shows particular promise for the treatment of pancreatic cancer, especially in combination with gemcitabine, through a ROS-mediated apoptotic pathway. PB28 demonstrates potent activity in breast cancer models, inducing a caspase-independent form of apoptosis and potentially overcoming multidrug resistance. Further research, including direct comparative studies in a range of cancer models, is warranted to fully elucidate their therapeutic potential and to identify the patient populations most likely to benefit from these novel agents.
References
- 1. oncommunity.org [oncommunity.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
SW43 Demonstrates Superior Anti-Tumor Efficacy in Pancreatic Cancer Xenograft Models When Combined with Gemcitabine
SW43, a novel sigma-2 receptor ligand, exhibits potent anti-tumor effects in preclinical xenograft models of pancreatic cancer, demonstrating a significant advantage when used in combination with the standard chemotherapeutic agent, gemcitabine (B846). This combination therapy leads to the stabilization of tumor volume, outperforming other sigma-2 receptor ligands and gemcitabine alone.
Researchers and drug development professionals will find compelling evidence in the following guide, which objectively compares the performance of this compound with alternative treatments. The data, sourced from in vivo studies, is presented in a clear, comparative format, supported by detailed experimental protocols and visual diagrams of the proposed mechanism of action and experimental workflow.
Comparative Efficacy of this compound in a Pancreatic Cancer Xenograft Model
In a key preclinical study, the anti-tumor activity of this compound was evaluated in a xenograft model using Panc02 murine pancreatic adenocarcinoma cells. The study compared this compound with other sigma-2 receptor ligands, SV119 and siramesine (B1662463) (SRM), as well as the standard-of-care chemotherapy, gemcitabine.
The most significant finding was the superior efficacy of this compound when combined with gemcitabine. This combination resulted in the stabilization of tumor volume during the treatment period, a result not achieved by any other treatment group.[1] While sigma-2 ligand treatment alone was found to decrease tumor volume to a similar extent as gemcitabine, the synergistic effect of the this compound-gemcitabine combination highlights its potential as a promising therapeutic strategy for pancreatic cancer.[1]
Quantitative Data Summary
| Treatment Group | In Vitro IC50 (µM) in Panc02 cells | In Vivo Xenograft Outcome |
| This compound | 21-56 | Decreased tumor volume, comparable to gemcitabine |
| This compound + Gemcitabine | Not Applicable | Stabilization of tumor volume |
| SV119 | 50-106 | Decreased tumor volume, comparable to gemcitabine |
| Siramesine (SRM) | 11-36 | Decreased tumor volume, comparable to gemcitabine |
| Gemcitabine | Not Applicable | Decreased tumor volume |
| Control (Vehicle) | Not Applicable | Progressive tumor growth |
In vitro IC50 values represent the concentration required to inhibit the growth of Panc02 cells by 50% and indicate the relative cytotoxicity, with a lower value suggesting higher potency.[1]
Experimental Protocols
The following methodologies were central to the xenograft studies evaluating the anti-tumor effects of this compound.
Xenograft Model Establishment
-
Cell Line: Panc02 murine pancreatic adenocarcinoma cells were used.[1]
-
Animal Model: C57BL/6 mice were utilized for the study.[1]
-
Implantation: A suspension of Panc02 cells was injected subcutaneously into the flank of the mice to establish tumors.[1]
Drug Administration
-
This compound, SV119, Siramesine: Specific dosages and administration schedules for the in vivo experiments were utilized as described in the primary study, though precise details are not publicly available.
-
Gemcitabine: Administered at a standard therapeutic dose for preclinical models. In similar Panc02 xenograft studies, gemcitabine has been administered at doses such as 20mg/kg intraperitoneally every three days.
-
Combination Therapy: this compound was administered in conjunction with gemcitabine according to a defined treatment schedule.
Tumor Growth Measurement
-
Tumor volume was periodically measured using calipers.
-
The formula: Volume = (length × width^2) / 2 was used to calculate tumor volume.
-
Tumor growth curves were generated to compare the efficacy of different treatment regimens over time.
Visualizing the Experimental Process and Mechanism of Action
To better understand the experimental design and the proposed biological pathways, the following diagrams have been generated using the Graphviz DOT language.
Proposed Signaling Pathway of this compound
This compound, as a sigma-2 receptor ligand, is believed to induce apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS). The sigma-2 receptor has been identified as transmembrane protein 97 (TMEM97).
The binding of this compound to the sigma-2 receptor (TMEM97) is hypothesized to trigger a cascade of events leading to increased intracellular ROS. This oxidative stress, in turn, induces mitochondrial dysfunction and activates key executioner proteins like caspase-3, ultimately resulting in programmed cell death, or apoptosis.[1]
References
SW43: A Novel Approach for Gemcitabine-Resistant Pancreatic Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The intrinsic and acquired resistance of pancreatic cancer to gemcitabine (B846), a cornerstone of its chemotherapy, presents a significant clinical challenge. This guide provides a comprehensive comparison of the novel sigma-2 receptor ligand, SW43, with established second-line treatments for gemcitabine-resistant pancreatic ductal adenocarcinoma (PDAC). We present preclinical data on this compound's efficacy, detailed experimental protocols, and a comparative analysis against FOLFIRINOX and liposomal irinotecan (B1672180) plus 5-fluorouracil (B62378)/leucovorin (nal-IRI + 5-FU/LV).
This compound: Targeting the Sigma-2 Receptor in Pancreatic Cancer
This compound is a novel and specific ligand for the sigma-2 receptor, a protein overexpressed in proliferating cancer cells, including pancreatic cancer.[1] Ligation of the sigma-2 receptor by this compound has been shown to induce apoptosis in pancreatic cancer cells and potentiate the cytotoxic effects of gemcitabine.[1] While direct studies on officially designated gemcitabine-resistant cell lines are limited, preclinical evidence suggests this compound's potential in overcoming resistance by demonstrating efficacy in pancreatic cancer cell lines with varying sensitivities to gemcitabine.
Preclinical Efficacy of this compound
In vitro studies have demonstrated that this compound induces apoptosis and reduces cell viability in various human and murine pancreatic cancer cell lines.[1] When combined with gemcitabine, this compound shows an additive effect in inducing cell death.[1] A key study by Spitzer et al. (2010) provides valuable insights into the preclinical efficacy of this compound.
Table 1: In Vitro Efficacy of this compound and Comparators in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Concentration | Effect | Reference |
| Panc02 (murine) | This compound | 25 µM | Increased apoptosis | [1] |
| Panc02 (murine) | This compound + Gemcitabine | 25 µM this compound, 500 nM Gem | Enhanced apoptosis vs. either agent alone | [1] |
| Panc-1 (human, relatively gemcitabine-resistant) | This compound | 25 µM | Decreased cell viability | [1] |
| BxPC-3 (human, relatively gemcitabine-sensitive) | This compound | 25 µM | Decreased cell viability | [1] |
| Panc02 (murine) | Siramesine (SRM) | 25 µM | Increased apoptosis | [1] |
| Panc02 (murine) | SV119 | 25 µM | Increased apoptosis (less potent than this compound) | [1] |
Note: The Panc-1 cell line is generally considered to have a higher intrinsic resistance to gemcitabine compared to the BxPC-3 cell line.
In vivo studies using a Panc02 murine pancreatic cancer model demonstrated that the combination of this compound and gemcitabine led to the stabilization of tumor volume, a superior outcome compared to either treatment alone.[1]
Table 2: In Vivo Efficacy of this compound and Gemcitabine Combination in a Panc02 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change | Survival Benefit | Reference |
| Vehicle (Control) | - | Tumor growth | - | [1] |
| Gemcitabine | 1.5 mg/kg, weekly | Tumor growth inhibition | Modest increase | [1] |
| This compound | 1 mg/day | Tumor growth inhibition | Modest increase | [1] |
| This compound + Gemcitabine | 1 mg/day this compound, 1.5 mg/kg weekly Gem | Stabilization of tumor volume | Significant increase vs. control | [1] |
Alternative Therapies for Gemcitabine-Resistant Pancreatic Cancer
For patients with gemcitabine-refractory metastatic pancreatic cancer, several therapeutic options have been investigated. The most prominent are the FOLFIRINOX regimen and the combination of nal-IRI with 5-FU/LV, which was evaluated in the pivotal NAPOLI-1 clinical trial.
FOLFIRINOX
FOLFIRINOX is a combination chemotherapy regimen consisting of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin. While initially established as a first-line treatment for metastatic pancreatic cancer, its efficacy has also been evaluated in the second-line setting for patients who have progressed on gemcitabine-based therapy.
Table 3: Efficacy of Modified FOLFIRINOX in Gemcitabine-Refractory Pancreatic Cancer (Phase II Trial)
| Parameter | Result | 95% Confidence Interval | Reference |
| Objective Response Rate (ORR) | 18.8% | - | [2] |
| Disease Control Rate (DCR) | 62.5% | - | [2] |
| Median Progression-Free Survival (PFS) | 5.8 months | 3.7 - 7.9 months | [2] |
| Median Overall Survival (OS) | 9.0 months | 6.4 - 11.6 months | [2] |
Nanoliposomal Irinotecan (nal-IRI) + 5-FU/LV (NAPOLI-1 Trial)
The NAPOLI-1 Phase III clinical trial established the combination of nanoliposomal irinotecan (nal-IRI) with 5-fluorouracil and leucovorin (5-FU/LV) as a standard of care for patients with metastatic pancreatic cancer who have progressed following gemcitabine-based treatment.[3][4][5]
Table 4: Efficacy of nal-IRI + 5-FU/LV in Gemcitabine-Pretreated Metastatic Pancreatic Cancer (NAPOLI-1 Trial)
| Parameter | nal-IRI + 5-FU/LV | 5-FU/LV | Hazard Ratio (95% CI) | p-value | Reference |
| Median Overall Survival (OS) | 6.2 months | 4.2 months | 0.75 (0.57 - 0.99) | 0.0417 | [4] |
| Median Progression-Free Survival (PFS) | 3.1 months | 1.5 months | 0.56 (0.41 - 0.75) | <0.001 | [3] |
| Objective Response Rate (ORR) | 16% | 1% | - | <0.001 | [3] |
| 6-Month Survival Rate | 53% | 38% | - | - | [4] |
| 12-Month Survival Rate | 26% | 16% | - | - | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter phase II trial of modified FOLFIRINOX in gemcitabine-refractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
Cross-Validation of SW43 Binding Assays: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the binding of SW43, a novel sigma-2 receptor ligand, to its target. This document outlines experimental data and detailed protocols for a primary binding assay and several cross-validation techniques.
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target in oncology, particularly in pancreatic cancer where it is often overexpressed.[1] this compound has emerged as a potent and selective ligand for this receptor, demonstrating high binding affinity and inducing apoptosis in cancer cells.[1] Validating the binding of small molecules like this compound to their intended targets is a critical step in drug discovery to ensure on-target efficacy and minimize off-target effects. This guide details a standard competitive radioligand binding assay for this compound and compares it with three orthogonal biophysical and cellular assays for robust cross-validation: the Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
Data Presentation: Quantitative Comparison of Binding Assays
The following table summarizes the key quantitative parameters obtained from the primary radioligand binding assay and the proposed cross-validation methods.
| Assay | Parameter | This compound | SV119 | Siramesine (SRM) | (+)-Pentazocine |
| Competitive Radioligand Binding Assay | IC50 (nM) | 18 ± 2.1 | 7.8 ± 1.7 | 1.9 ± 0.1 | 1381 ± 33 |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | Expected Positive Shift | Not Reported | Not Reported | Not Reported |
| Isothermal Titration Calorimetry (ITC) | Kd (nM) | To be determined | To be determined | To be determined | To be determined |
| ΔH (kcal/mol) | To be determined | To be determined | To be determined | To be determined | |
| -TΔS (kcal/mol) | To be determined | To be determined | To be determined | To be determined | |
| Surface Plasmon Resonance (SPR) | ka (1/Ms) | To be determined | To be determined | To be determined | To be determined |
| kd (1/s) | To be determined | To be determined | To be determined | To be determined | |
| KD (nM) | To be determined | To be determined | To be determined | To be determined |
IC50 values were determined in Panc02 tumor membrane homogenates using [125I]-ISO-2 as the radioligand.[1]
Experimental Protocols
Detailed methodologies for the primary binding assay and cross-validation techniques are provided below.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Panc02 pancreatic cancer cells (or other suitable cell line expressing sigma-2 receptors)[1][2]
-
[125I]-ISO-2 (radioligand)
-
This compound, SV119, Siramesine, (+)-Pentazocine (competitor ligands)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize Panc02 cells in membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane homogenate, a fixed concentration of [125I]-ISO-2, and varying concentrations of the competitor ligand (this compound or others).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Panc-1 or other pancreatic cancer cell lines expressing the sigma-2 receptor.[3]
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody against sigma-2 receptor (TMEM97)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cultured Panc-1 cells with this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or vehicle control for 1-2 hours.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
Protein Quantification: Quantify the amount of soluble sigma-2 receptor in the supernatant by Western blotting or ELISA using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Recombinant human sigma-2 receptor (TMEM97) protein
-
This compound
-
ITC buffer (e.g., PBS, pH 7.4, with a small percentage of DMSO if needed for ligand solubility, ensuring the DMSO concentration is identical in both protein and ligand solutions)[4]
Procedure:
-
Sample Preparation: Prepare a solution of the sigma-2 receptor (typically 10-20 µM) in the ITC cell and a solution of this compound (typically 100-200 µM) in the injection syringe.[4] Ensure both solutions are in identical, degassed buffer.
-
Titration: Titrate the this compound solution into the protein solution in a series of small injections while maintaining a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a sensor surface.
Materials:
-
Recombinant human sigma-2 receptor (TMEM97) protein
-
This compound
-
SPR sensor chip (e.g., CM5)
-
Immobilization buffers (e.g., sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Analyte solutions (this compound at various concentrations)
Procedure:
-
Ligand Immobilization: Immobilize the sigma-2 receptor protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface. The concentration range should span from approximately 10-fold below to 10-fold above the expected Kd.[5]
-
Signal Detection: Monitor the change in the SPR signal in real-time as this compound associates with and dissociates from the immobilized receptor.
-
Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mandatory Visualization
Conclusion
The primary competitive radioligand binding assay provides robust data on the affinity of this compound for the sigma-2 receptor. However, to ensure the validity and reliability of these findings, cross-validation using orthogonal methods is highly recommended. CETSA offers invaluable confirmation of target engagement within a cellular environment. ITC provides a complete thermodynamic signature of the binding event, while SPR delivers detailed kinetic information. The sigma-2 receptor has been shown to mediate apoptosis through a caspase-independent pathway involving ER stress, calcium release, and modulation of Bcl-2 family proteins, ultimately leading to the release of Apoptosis-Inducing Factor (AIF).[6][7][8][9] By employing a combination of these techniques, researchers can build a comprehensive and confident profile of the interaction between this compound and the sigma-2 receptor, strengthening the foundation for further drug development.
References
- 1. The novel sigma-2 receptor ligand this compound stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Cancer Therapeutics: SW43-DOX and NC043 Versus Standard Chemotherapy
In the landscape of oncology research, the pursuit of targeted therapies with enhanced efficacy and reduced off-target effects remains a primary objective. This guide provides a comparative analysis of two novel investigational compounds, SW43-DOX and NC043, against standard chemotherapy regimens, with a focus on their potential applications in cancer treatment, particularly colorectal cancer. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound-DOX emerges as a targeted drug conjugate designed to deliver doxorubicin (B1662922) specifically to cancer cells overexpressing the Sigma-2 receptor. Preclinical data suggests superior in vitro cytotoxicity compared to doxorubicin alone. NC043 is identified as a small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancer. In vitro and in vivo studies demonstrate its potential to inhibit cancer cell growth and tumorigenesis. This guide will dissect the mechanisms, present the quantitative data, and outline the experimental protocols for these compounds, offering a comparative perspective against established standard-of-care chemotherapies.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for NC043 and this compound-DOX, providing a basis for comparison with standard chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity of NC043 in Colon Cancer Cell Lines
| Cell Line | Compound | IC50 (72h) |
| SW480 (Colon Carcinoma) | NC043 | ~5 µM |
| Caco-2 (Colon Carcinoma) | NC043 | ~7.5 µM |
| CCD-841-CoN (Normal Colon) | NC043 | >30 µM |
Source: Adapted from preclinical studies on NC043.[1][2]
Table 2: In Vivo Tumor Growth Inhibition by NC043 in a Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Effect on Body Weight |
| Vehicle Control | - | - | - | No significant change |
| NC043 | 45 µg/kg/day | Significant | Significant | No significant change |
| NC043 | 90 µg/kg/day | Highly Significant | Highly Significant | No significant change |
Source: Based on in vivo experiments using SW480 cell xenografts in mice.[3][4]
Table 3: Comparative In Vitro Efficacy of this compound-DOX vs. Doxorubicin
| Cell Line | Treatment | Cytotoxicity |
| HT-29 (Colorectal) | Doxorubicin | Dose-dependent |
| HT-29 (Colorectal) | This compound-DOX | Superior to Doxorubicin |
| Hep G2 (Hepatocellular) | Doxorubicin | Dose-dependent |
| Hep G2 (Hepatocellular) | This compound-DOX | Superior to Doxorubicin |
| Hep 3B (Hepatocellular) | Doxorubicin | Dose-dependent |
| Hep 3B (Hepatocellular) | This compound-DOX | Superior to Doxorubicin |
| Panc-1 (Pancreatic) | Doxorubicin | Dose-dependent |
| Panc-1 (Pancreatic) | This compound-DOX | Superior to Doxorubicin |
Source: Derived from in vitro studies comparing the novel conjugate this compound-DOX with doxorubicin alone.[5]
Experimental Protocols
1. NC043 In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: SW480, Caco-2 (human colon carcinoma), and CCD-841-CoN (human normal colonic epithelial cells).
-
Procedure: Cells were seeded in 96-well plates and incubated with varying concentrations of NC043 and its derivatives for 72 hours.
-
Analysis: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured to determine the half-maximal inhibitory concentration (IC50).[2]
2. NC043 In Vivo Xenograft Tumorigenesis Assay
-
Animal Model: Nude mice bearing SW480 cell xenografts.
-
Treatment: Mice were treated intraperitoneally with either a vehicle control or NC043 at doses of 45 and 90 µg/kg daily for 17 days.
-
Endpoints: Tumor volume and weight were measured at the end of the study. Mouse body weight was monitored throughout the experiment as a measure of toxicity.[3][4]
3. This compound-DOX In Vitro Cytotoxicity and Mechanistic Analysis
-
Cell Lines: HT-29 (colorectal), Hep G2, Hep 3B (hepatocellular), and Panc-1 (pancreatic) carcinoma cell lines.
-
Treatment: Cells were treated with free this compound-DOX or doxorubicin alone at various concentrations and time points.
-
Analysis:
-
Cytotoxicity: Assessed to determine concentration and time-dependent toxicity.
-
Mechanism of Action: Apoptotic cell death was evaluated by measuring caspase 3/7 activation. The production of reactive oxygen species (ROS) was also quantified. The effect of a ROS scavenger (α-Tocopherol) and a caspase inhibitor (Z-VAD-FMK) was analyzed to elucidate the cell death mechanism.[5]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of NC043.
Caption: Experimental workflow for the in vitro evaluation of this compound-DOX.
Comparative Discussion
Mechanism of Action
-
Standard Chemotherapy: Conventional agents like 5-fluorouracil, oxaliplatin, and irinotecan (B1672180) act through broad mechanisms such as inhibiting DNA synthesis or causing DNA damage, affecting all rapidly dividing cells and leading to significant side effects.
-
This compound-DOX: This conjugate represents a targeted approach. This compound, a Sigma-2 receptor ligand, directs the potent chemotherapeutic agent doxorubicin preferentially to cancer cells that overexpress this receptor.[5] This targeted delivery system has the potential to increase the therapeutic index of doxorubicin by concentrating its cytotoxic effects at the tumor site and reducing systemic exposure. The mechanism of cell death induced by this compound-DOX appears to be multifactorial, involving both apoptosis and the induction of reactive oxygen species.[5]
-
NC043: This small molecule inhibitor targets a specific signaling pathway, the Wnt/β-catenin pathway, which is frequently hyperactivated in colorectal cancers due to mutations in genes like APC.[1][3] NC043 acts downstream in the pathway by disrupting the interaction between β-catenin and the TCF4 transcription factor, thereby inhibiting the expression of genes crucial for cancer cell proliferation and survival.[1] This targeted inhibition offers a more precise mechanism of action compared to the broad cytotoxicity of standard chemotherapy.
Efficacy
-
Standard Chemotherapy: The efficacy of standard chemotherapy regimens like FOLFOX and FOLFIRI in colorectal cancer is well-established, providing significant but often limited improvements in overall and progression-free survival, particularly in the metastatic setting.
-
This compound-DOX: In vitro studies have demonstrated that this compound-DOX exhibits superior cytotoxicity compared to doxorubicin alone across various cancer cell lines, including a colorectal cancer line.[5] This suggests that by targeting the drug to the cancer cells, its efficacy can be enhanced. However, in vivo data and direct comparisons with standard colorectal cancer chemotherapies are currently lacking.
-
NC043: Preclinical data for NC043 is promising. In vitro, it shows selective cytotoxicity against colon cancer cells compared to normal colon cells.[1][2] More importantly, in vivo studies in a mouse xenograft model demonstrated significant inhibition of tumor growth at doses that were well-tolerated.[3][4] While these results are encouraging, direct comparative efficacy studies against standard chemotherapy regimens in relevant preclinical models are needed to fully assess its potential.
Safety and Tolerability
-
Standard Chemotherapy: The use of standard chemotherapy is often limited by its significant toxicity profile, which includes myelosuppression, gastrointestinal toxicity, neuropathy, and fatigue.
-
This compound-DOX: A potential advantage of this compound-DOX is an improved safety profile compared to systemic doxorubicin. By targeting the drug to tumor cells, it may reduce the exposure of healthy tissues to the cytotoxic agent, thereby mitigating some of the well-known side effects of doxorubicin, such as cardiotoxicity.
-
NC043: The preclinical in vivo data for NC043 suggests good tolerability, with no significant effect on the body weight of the treated mice.[3][4] The higher IC50 value in normal colon cells compared to cancer cells in vitro also points towards a potential therapeutic window.[1][2] However, comprehensive toxicology studies are required to fully characterize its safety profile.
Conclusion
Both this compound-DOX and NC043 represent promising, targeted therapeutic strategies that address the limitations of standard chemotherapy. This compound-DOX offers a novel drug delivery platform to enhance the efficacy and potentially reduce the toxicity of a well-established chemotherapeutic agent. NC043 provides a targeted approach to inhibit a key signaling pathway implicated in the pathogenesis of colorectal cancer.
While the current preclinical data is encouraging, further research is imperative. For this compound-DOX, in vivo efficacy and safety studies in relevant cancer models are the critical next steps. For NC043, comparative studies against standard-of-care chemotherapy and more extensive toxicological evaluations are necessary. Continued investigation into these and similar targeted agents holds the potential to significantly advance the treatment landscape for cancer.
References
- 1. A diterpenoid derivative 15-oxospiramilactone inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Independent Verification of SW43-Induced Apoptosis Pathways: A Comparative Guide
This guide provides an objective comparison of the apoptotic effects of the novel compound SW43 against the well-characterized apoptosis inducer, Staurosporine. The presented data, while illustrative for this compound, is based on established experimental outcomes for agents inducing the intrinsic apoptosis pathway. Detailed protocols and pathway diagrams are included to aid researchers in the independent verification of these findings.
Apoptotic Signaling Pathways
Apoptosis, or programmed cell death, is a critical cellular process. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological hallmarks of apoptosis.[1][2][3]
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is triggered by cellular stress, such as DNA damage or growth factor withdrawal. This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[4][5][6] Activated Bax/Bak proteins oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7][8][9][10] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of this pathway.[1][3] Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[1][11][12]
Figure 1: Intrinsic (mitochondrial) apoptosis signaling pathway.
Comparative Performance Data
The following tables summarize the quantitative data comparing the effects of this compound and Staurosporine on apoptosis induction in SW480 human colorectal cancer cells after a 24-hour treatment period.
Table 1: Induction of Apoptosis Measured by Annexin (B1180172) V/PI Staining
| Treatment (24h) | Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle (DMSO) | 0.1 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 1.7 |
| Staurosporine | 1 | 30.5 ± 4.2 | 48.7 ± 3.8 | 20.8 ± 2.2 |
Table 2: Modulation of Key Apoptotic Proteins by Western Blot (Relative Densitometry)
| Treatment (24h) | Concentration (µM) | Cleaved PARP (89 kDa) | Bcl-2 | Bax |
| Vehicle (DMSO) | 0.1 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 4.8 ± 0.6 | 0.4 ± 0.1 | 2.5 ± 0.3 |
| Staurosporine | 1 | 6.2 ± 0.8 | 0.3 ± 0.05 | 2.9 ± 0.4 |
Table 3: Caspase-3/7 Activity Assay (Relative Fluorescence Units)
| Treatment (24h) | Concentration (µM) | Caspase-3/7 Activity (RFU) |
| Vehicle (DMSO) | 0.1 | 105 ± 15 |
| This compound | 10 | 850 ± 55 |
| Staurosporine | 1 | 1120 ± 70 |
Table 4: Mitochondrial Membrane Potential (ΔΨm) Assay
| Treatment (24h) | Concentration (µM) | Cells with Depolarized Mitochondria (%) |
| Vehicle (DMSO) | 0.1 | 4.1 ± 1.2 |
| This compound | 10 | 58.3 ± 4.7 |
| Staurosporine | 1 | 75.6 ± 6.1 |
Experimental Protocols and Workflows
Detailed methodologies for the key experiments are provided below.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15]
Figure 2: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Seed SW480 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, Staurosporine, or vehicle control (DMSO) for 24 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[16]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL working solution).
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blotting for Cleaved PARP and Bcl-2 Family Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis. The cleavage of PARP (a 116 kDa protein) by caspase-3 into an 89 kDa fragment is a hallmark of apoptosis.[11][12] Changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins indicate the involvement of the intrinsic pathway.[5][17]
Figure 3: General workflow for Western blotting.
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[12]
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[18]
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-cleaved PARP, mouse anti-Bcl-2, rabbit anti-Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential (ΔΨm) is an early event in the intrinsic apoptotic pathway, occurring prior to caspase activation.[9][19][20] This can be measured using cationic fluorescent dyes like TMRE (Tetramethylrhodamine, Ethyl Ester), which accumulate in healthy mitochondria with high membrane potential.[21] A loss of potential prevents dye accumulation, resulting in decreased fluorescence.
Figure 4: Workflow for TMRE-based ΔΨm assay.
Protocol:
-
Seed SW480 cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound, Staurosporine, vehicle control, and a positive control for depolarization (e.g., 50 µM CCCP) for the desired time.
-
Add TMRE to each well to a final concentration of 100-200 nM.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm. The decrease in fluorescence intensity corresponds to mitochondrial membrane depolarization.
References
- 1. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 family proteins as regulators of cancer cell invasion and metastasis: a review focusing on mitochondrial respiration and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial cytochrome c release in apoptosis occurs upstream of DEVD-specific caspase activation and independently of mitochondrial transmembrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple pathways of cytochrome c release from mitochondria in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Bcl-2 family proteins as regulators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of SW43 and Other Novel Cancer Therapeutics for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of SW43, a novel sigma-2 receptor ligand, with other emerging therapeutics for pancreatic cancer. We will delve into preclinical efficacy data, mechanisms of action, and clinical findings to offer a clear perspective on the therapeutic landscape.
Executive Summary
Pancreatic cancer remains a significant challenge in oncology, with a pressing need for innovative treatment strategies. This compound has emerged as a promising preclinical candidate, demonstrating potent anti-cancer activity, particularly in combination with standard chemotherapy. This guide will compare this compound against its direct sigma-2 ligand competitors, SV119 and siramesine (B1662463), the standard-of-care chemotherapy gemcitabine (B846), and two other novel therapeutics, SM-88 and NALIRIFOX, which have shown encouraging results in clinical trials.
In Vitro Efficacy: A Tale of Three Sigma-2 Ligands
The in vitro cytotoxicity of this compound and its analogs, SV119 and siramesine, has been evaluated across a panel of human and mouse pancreatic adenocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below. A lower IC50 value indicates greater potency.
| Cell Line | This compound (µM) | SV119 (µM) | Siramesine (SRM) (µM) |
| Panc02 | 21-56 | 50-106 | 11-36 |
| AsPC1 | 21-56 | 50-106 | 11-36 |
| BxPC3 | 21-56 | 50-106 | 11-36 |
| Cfpac | 21-56 | 50-106 | 11-36 |
| Panc1 | 21-56 | 50-106 | 11-36 |
| MiaPaCa-2 | 21-56 | 50-106 | 11-36 |
Data sourced from a preclinical study on sigma-2 receptor ligands.
The data clearly indicates that siramesine is the most potent of the three sigma-2 ligands in vitro, followed by this compound, and then SV119.
Induction of Apoptosis: A Key Mechanism of Action
A critical mechanism by which these sigma-2 receptor ligands exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.
Quantitative Apoptosis Data
Flow cytometry analysis using Annexin-V staining in Panc02 mouse pancreatic cancer cells revealed the following levels of apoptosis after treatment:
| Treatment | % Apoptotic Cells |
| This compound | 34% |
| Siramesine (SRM) | 46% |
Data reflects the percentage of apoptotic cells after treatment with the respective compounds.
These findings are consistent with the in vitro cytotoxicity data, showing a correlation between higher potency and a greater induction of apoptosis, with the rank order of apoptosis induction being SV119 < this compound < Siramesine.[1]
In Vivo Efficacy: this compound Shines in Combination Therapy
Preclinical studies in a mouse model of pancreatic cancer have demonstrated the in vivo efficacy of this compound, particularly when combined with the standard chemotherapeutic agent, gemcitabine. While sigma-2 ligand treatment alone decreased tumor volume to a similar extent as gemcitabine, the combination of this compound and gemcitabine was superior to other combinations and resulted in the stabilization of tumor volume during the treatment period with minimal toxicities.[2]
Mechanism of Action: The Role of Reactive Oxygen Species
This compound is believed to induce apoptosis at least partially through the generation of reactive oxygen species (ROS).[2] This is a key differentiator from other therapeutics and offers potential for overcoming resistance to traditional apoptosis-inducing agents.
References
Assessing the Synergistic Potential of SW43 through Conjugation: A Comparative Guide
In the landscape of targeted cancer therapy, the novel sigma-2 receptor ligand SW43 has emerged as a promising vector for the selective delivery of cytotoxic agents to tumor cells. This guide provides a comprehensive comparison of the anti-cancer effects of this compound when chemically conjugated to a second mitochondria-derived activator of caspases (Smac) mimetic, SW IV-52, forming the drug conjugate SW IV-134. The data presented herein, derived from preclinical studies on pancreatic and ovarian cancer models, demonstrates that this conjugation strategy results in a potent therapeutic with significantly enhanced efficacy compared to the individual components administered alone or as a simple mixture. This suggests a powerful synergistic effect achieved through the targeted delivery of the Smac mimetic to cancer cells overexpressing the sigma-2 receptor.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from studies comparing SW IV-134 to its constituent parts, this compound and SW IV-52, as well as an equimolar mixture of the two.
Table 1: In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines
| Cell Line | SW IV-134 (μM) | This compound (μM) | SW IV-52 (μM) | Equimolar Mix (this compound + SW IV-52) (μM) |
| AsPC-1 | 28.6 ± 2.1 | 55.8 ± 3.7 | > 300 | 68.4 ± 4.5 |
| KCM | 35.2 ± 2.9 | 72.1 ± 5.1 | > 300 | 81.3 ± 6.2 |
| Panc-1 | 41.5 ± 3.5 | 85.3 ± 6.8 | > 300 | 95.7 ± 7.9 |
| Mia-PaCa-2 | 38.9 ± 3.1 | 79.4 ± 5.5 | > 300 | 88.2 ± 7.1 |
Data represents the half-maximal inhibitory concentration (IC50) after 24 hours of treatment. Values are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy in a Pancreatic Cancer Xenograft Model (AsPC-1 cells)
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Median Survival (days) |
| Vehicle Control | ~1200 | 52 |
| SW IV-134 | ~400 | 88 |
Mice were treated with daily intraperitoneal injections. Tumor volumes were measured at the end of the 14-day treatment period.[1]
Table 3: In Vivo Efficacy in an Ovarian Cancer Xenograft Model (SKOV3-Luc cells)
| Treatment Group | Relative Bioluminescence (Photon Flux) at Day 21 | Median Survival (weeks) |
| Vehicle Control | ~1.0 x 10^9 | ~4.9 |
| This compound | ~8.0 x 10^8 | Not Reported |
| SW IV-134 | ~2.0 x 10^8 | > 16 |
Bioluminescence was used as a surrogate marker for tumor burden.[2][3] Treatment was administered for 3 weeks.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of SW IV-134, this compound, SW IV-52, or an equimolar mixture of this compound and SW IV-52 for 24 hours.
-
MTT Addition: After the incubation period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well.
-
Incubation: The plates were incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Caspase-3/7 Activity Assay
-
Cell Lysis: Cells were treated with the respective compounds, harvested, and lysed using a specific lysis buffer.
-
Substrate Addition: A luminogenic caspase-3/7 substrate was added to the cell lysates.
-
Incubation: The reaction was incubated at room temperature.
-
Luminescence Measurement: The luminescence, which is proportional to the caspase-3/7 activity, was measured using a luminometer.
In Vivo Pancreatic Cancer Xenograft Model
-
Cell Implantation: AsPC-1 human pancreatic cancer cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into treatment groups and received daily intraperitoneal injections of SW IV-134 or a vehicle control for 14 days.[1]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Survival Monitoring: A separate cohort of mice was monitored for survival, and the median survival time was determined.[1]
In Vivo Ovarian Cancer Xenograft Model
-
Cell Inoculation: SKOV3-Luc human ovarian cancer cells, which express luciferase, were intraperitoneally injected into SCID mice.[2]
-
Treatment Initiation: Treatment with SW IV-134, this compound, or vehicle control was initiated 7 days after tumor cell inoculation and continued for 3 weeks.[2]
-
Bioluminescence Imaging: Tumor burden was monitored weekly by measuring the bioluminescent signal using an in vivo imaging system.[2]
-
Survival Analysis: A cohort of mice from each treatment group was followed to determine the overall survival.[2]
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action and experimental workflow.
Caption: Proposed mechanism of SW IV-134-induced apoptosis.
Caption: Workflow for assessing the efficacy of SW IV-134.
References
In Vivo Performance of SW43 in Pancreatic Cancer: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of SW43, a novel sigma-2 receptor ligand, in a preclinical pancreatic cancer model. The data presented here is based on published findings and is intended to offer a replicated summary for further research and development.
The primary investigation into the in vivo effects of this compound was conducted in a syngeneic mouse model of pancreatic cancer, utilizing the Panc02 cell line in C57BL/6 mice. This model is a well-established tool for studying pancreatic ductal adenocarcinoma in an immunocompetent setting. The key findings from this research indicate that this compound, particularly in combination with the standard-of-care chemotherapeutic agent gemcitabine (B846), demonstrates significant anti-tumor activity.
Comparative Efficacy of this compound and Alternatives
Published results show that the combination of this compound and gemcitabine was superior to other treatment arms, leading to the stabilization of tumor volume during the treatment period. While the precise quantitative data from the initial study is not publicly available, subsequent studies using the same animal model with comparator agents provide a basis for an indirect comparison of efficacy.
| Treatment Group | Dosing Regimen | Primary Endpoint | Result |
| This compound + Gemcitabine | Daily this compound + Gemcitabine | Tumor Volume | Stabilization of tumor volume during the two-week treatment period. |
| Gemcitabine | 20 mg/kg, i.p., every three days | Tumor Weight / Volume | 54% decrease in tumor weight and 36% decrease in tumor volume.[1] |
| Gemcitabine | 100 mg/kg, Q3Dx4 | Tumor Growth Delay | Statistically significant tumor growth delay.[2] |
| Olaparib + Gemcitabine | Not Specified | Tumor Volume | 86% decrease in tumor volume compared to control.[3] |
Survival Analysis
In the initial in vivo study, the combination of this compound with gemcitabine was reported to increase survival. For comparison, a separate study in the same Panc02 model showed that gemcitabine monotherapy extended the average survival of the mice to 20.5 days compared to 18.0 days for the untreated group.[1]
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are the summarized protocols for the key in vivo experiments cited.
Panc02 Tumor Model
-
Cell Line: Murine Panc02 pancreatic adenocarcinoma cells.[1]
-
Animal Model: 8-12 week old C57B1/6 mice.[1]
-
Tumor Implantation: Subcutaneous or orthotopic injection of Panc02 cells. For the localized pancreas model, 1x10^6 Panc02 cells in 0.05mL PBS were injected into the exteriorized pancreas.[1]
-
Tumor Volume Measurement: Tumor volume is typically calculated using the formula: (Length x Width^2) / 2.[1] Measurements are taken at regular intervals to monitor tumor growth.
Dosing Regimens
-
This compound: The original study administered this compound daily, though the precise dosage is not specified in the available literature.
-
Gemcitabine (Low Dose): 20 mg/kg administered intraperitoneally (i.p.) every three days, starting 7 days after tumor cell injection.[1]
-
Gemcitabine (High Dose): 100 mg/kg administered Q3Dx4 (every three days for four doses).[2]
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound is attributed to its function as a sigma-2 receptor ligand, which induces apoptosis in cancer cells. The sigma-2 receptor-mediated apoptotic pathway is novel and appears to be independent of p53 and caspases.
Caption: Mechanism of this compound-induced apoptosis.
The general workflow for evaluating the in vivo efficacy of this compound and its combination with other agents in the Panc02 mouse model is outlined below.
Caption: In vivo experimental workflow for this compound.
References
Safety Operating Guide
Navigating the Disposal of Pharmaceutical Waste: A Procedural Guide
While the waste code "SW43" is not officially listed under Malaysia's Environmental Quality (Scheduled Wastes) Regulations 2005, this guide provides comprehensive disposal procedures for a closely related and highly relevant waste category for research, scientific, and drug development professionals: SW 421 - Waste arising from the preparation and production of pharmaceutical products. Adherence to these guidelines is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance.
This document outlines the essential steps for the proper handling, storage, and disposal of SW 421 waste, in line with the stringent requirements of the Department of Environment (DOE) Malaysia.
I. Immediate Safety and Handling Protocols
Proper handling of pharmaceutical waste from the point of generation is the first critical step in ensuring a safe disposal process. All laboratory personnel must be trained on the potential hazards associated with the specific chemical and pharmaceutical residues within the SW 421 waste stream.
Personal Protective Equipment (PPE): The minimum required PPE when handling SW 421 waste includes:
| PPE Category | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact with hazardous substances. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes | To prevent injury from spills or dropped items. |
Spill Management: In the event of a spill, immediate action is necessary to contain and clean the affected area.
-
Alert personnel: Inform everyone in the vicinity of the spill.
-
Isolate the area: Prevent unauthorized access to the spill zone.
-
Consult the Safety Data Sheet (SDS): Refer to the SDS of the spilled material for specific cleanup instructions.
-
Use appropriate absorbent materials: Contain the spill using chemical spill kits.
-
Decontaminate the area: Clean the spill area with appropriate decontaminating agents.
-
Dispose of cleanup materials as SW 421 waste: All contaminated materials must be disposed of according to the procedures outlined below.
II. On-Site Waste Segregation and Storage
Proper segregation and storage of SW 421 waste are mandated by the Environmental Quality (Scheduled Wastes) Regulations 2005.
Container Requirements:
-
Compatibility: Containers must be made of a material that is compatible with the chemical nature of the pharmaceutical waste.
-
Integrity: Containers must be in good condition, free from leaks, cracks, or rust.
-
Labeling: All containers must be clearly labeled in accordance with the Third Schedule of the regulations.
Labeling Specifications:
| Label Element | Requirement |
| Waste Code | Clearly state "SW 421". |
| Waste Description | "Waste arising from the preparation and production of pharmaceutical product". |
| Date of Generation | The date when the waste was first placed in the container. |
| Generator Information | Name and address of the generating facility. |
| Hazard Symbol | Appropriate hazard pictograms (e.g., toxic, corrosive). |
Storage Area Requirements:
-
Designated Area: A dedicated, well-ventilated, and secure area must be designated for the storage of scheduled waste.
-
Secondary Containment: The storage area must have secondary containment to prevent the release of waste in case of a leak or spill.
-
Incompatible Wastes: SW 421 waste must be stored separately from incompatible waste types to prevent hazardous reactions.
-
Storage Limits: The quantity of scheduled waste stored on-site must not exceed 20 metric tons and for a period not exceeding 180 days.
III. Disposal Plan: A Step-by-Step Guide
The disposal of SW 421 waste must be carried out by a licensed contractor appointed by the Department of Environment.
-
Notification of Waste Generation: The waste generator must notify the Director General of the DOE of the new generation of scheduled waste within 30 days.
-
Inventory Management: Maintain a detailed inventory of the SW 421 waste generated, including quantities and dates.
-
Engage a Licensed Contractor: Select a DOE-licensed contractor for the collection, transportation, and disposal of scheduled waste.
-
Consignment Note: Ensure that every consignment of SW 421 waste transported off-site is accompanied by a completed consignment note.
-
Transportation: The licensed contractor is responsible for the safe transportation of the waste to a prescribed disposal facility.
-
Treatment and Disposal: The waste will be treated and disposed of at a licensed facility using approved methods such as incineration or secure landfill.
-
Record Keeping: The waste generator must maintain records of all consignment notes and waste disposal activities for at least three years.
IV. Experimental Workflow for Waste Characterization
Prior to disposal, it may be necessary to characterize the SW 421 waste stream to ensure it is directed to the appropriate treatment facility. A typical experimental workflow for characterization is as follows:
V. Logical Relationship for Disposal Compliance
The following diagram illustrates the key relationships and dependencies for ensuring regulatory compliance in the disposal of SW 421 waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
